molecular formula C8H9NO4S B1595310 1-(Methanesulfonylmethyl)-4-nitrobenzene CAS No. 61081-34-3

1-(Methanesulfonylmethyl)-4-nitrobenzene

Cat. No.: B1595310
CAS No.: 61081-34-3
M. Wt: 215.23 g/mol
InChI Key: XJQWZUJNHLGBQG-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Methanesulfonylmethyl)-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Methanesulfonylmethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methanesulfonylmethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylsulfonylmethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQWZUJNHLGBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976573
Record name 1-[(Methanesulfonyl)methyl]-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-34-3
Record name 61081-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Methanesulfonyl)methyl]-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data for 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methanesulfonylmethyl)-4-nitrobenzene (CAS 61081-34-3). Aimed at researchers, scientists, and professionals in drug development, this document details the experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth data interpretation, and the foundational scientific principles behind the analysis. The objective is to offer a self-validating system of protocols and data interpretation, grounded in authoritative references, to facilitate the accurate identification and characterization of this compound.

Introduction

1-(Methanesulfonylmethyl)-4-nitrobenzene, also known as Methyl (4-nitrobenzyl) sulfone, is a niche organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a nitroaromatic ring linked to a methylsulfonyl group via a methylene bridge, imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed analysis of the spectroscopic signature of 1-(Methanesulfonylmethyl)-4-nitrobenzene, offering both a practical reference for laboratory work and a deeper understanding of the correlation between molecular structure and spectral output.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

PropertyValueSource
Chemical Name 1-(Methanesulfonylmethyl)-4-nitrobenzenePubChem
Synonym Methyl (4-nitrobenzyl) sulfonePubChem
CAS Number 61081-34-3PubChem
Molecular Formula C₈H₉NO₄SPubChem
Molecular Weight 215.23 g/mol PubChem
InChIKey XJQWZUJNHLGBQG-UHFFFAOYSA-NPubChem

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on solvent signal and shim magnet acq1->acq2 acq3 Tune and match the probe for ¹H and ¹³C frequencies acq2->acq3 acq4 Acquire ¹H spectrum (e.g., 16 scans) acq3->acq4 acq5 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq4->acq5 proc1 Apply Fourier transform acq5->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) provide convenient internal references for chemical shift calibration.

  • Shimming: The process of shimming adjusts the magnetic field homogeneity across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals, which is essential for accurate coupling constant measurements and resolving complex multiplets.[1]

  • Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in a much lower intrinsic sensitivity compared to ¹H.

¹H NMR Data

The experimental ¹H NMR data for 1-(Methanesulfonylmethyl)-4-nitrobenzene is summarized below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.27Doublet (d)8.62HH-3, H-5
7.69Doublet (d)8.62HH-2, H-6
4.71Singlet (s)-2HH-7 (-CH₂-)
2.96Singlet (s)-3HH-8 (-CH₃)

Data obtained from a 300 MHz spectrum in DMSO-d₆.

Interpretation of ¹H NMR Spectrum:

  • The two doublets at 8.27 ppm and 7.69 ppm are characteristic of a para-disubstituted benzene ring. The protons H-3 and H-5, which are ortho to the strongly electron-withdrawing nitro group, are deshielded and thus appear at a lower field (8.27 ppm). The protons H-2 and H-6, ortho to the electron-withdrawing methanesulfonylmethyl group, appear at a slightly higher field (7.69 ppm).

  • The splitting pattern of these aromatic protons into two distinct doublets is a classic AA'BB' system, often simplified to an AX system at higher field strengths, where each doublet integrates to 2H. The coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring.

  • The singlet at 4.71 ppm integrating to 2H is assigned to the methylene protons (H-7). The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group.

  • The singlet at 2.96 ppm integrating to 3H corresponds to the methyl protons (H-8) of the methanesulfonyl group.

¹³C NMR Data (Predicted)
Predicted Chemical Shift (δ, ppm)Assignment
~148.0C-4 (ipso to -NO₂)
~142.0C-1 (ipso to -CH₂SO₂CH₃)
~130.0C-2, C-6
~124.0C-3, C-5
~60.0C-7 (-CH₂-)
~41.0C-8 (-CH₃)

Interpretation of Predicted ¹³C NMR Spectrum:

  • Aromatic carbons typically resonate in the 120-150 ppm range.[2]

  • The two quaternary carbons (C-1 and C-4) are the most downfield. C-4, attached to the highly deshielding nitro group, is predicted to be the furthest downfield.

  • Due to the symmetry of the para-substituted ring, two signals are expected for the four protonated aromatic carbons. The signal at ~130.0 ppm is assigned to C-2 and C-6, while the signal at ~124.0 ppm is assigned to C-3 and C-5.

  • The methylene carbon (C-7) is predicted around 60.0 ppm, shifted downfield by the adjacent sulfonyl group.

  • The methyl carbon (C-8) is expected to be the most upfield signal, at approximately 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-FTIR is a common technique for obtaining IR spectra of solid samples with minimal preparation.

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Collect a background spectrum of the empty crystal prep1->prep2 prep3 Place a small amount of solid sample onto the crystal prep2->prep3 acq1 Apply pressure to ensure good contact prep3->acq1 acq2 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform ATR correction (if necessary) acq2->proc1 proc2 Label significant absorption bands proc1->proc2

Caption: Standard workflow for ATR-IR data acquisition.

Causality in Experimental Choices:

  • Background Spectrum: A background spectrum is collected to measure the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This is then subtracted from the sample spectrum to provide a clean spectrum of only the sample.

  • ATR Technique: ATR is chosen for its simplicity and speed. It requires no sample preparation like creating KBr pellets and is non-destructive. The IR beam only penetrates a few microns into the sample, making it ideal for strongly absorbing solid samples.[3][4]

Expected IR Absorption Bands

While an experimental spectrum for 1-(Methanesulfonylmethyl)-4-nitrobenzene is not available, its key absorption bands can be reliably predicted based on the characteristic frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₂-, -CH₃)
~1600, ~1475MediumAromatic C=C stretch
~1520 Strong Asymmetric NO₂ stretch
~1345 Strong Symmetric NO₂ stretch
~1310 Strong Asymmetric SO₂ stretch
~1150 Strong Symmetric SO₂ stretch
~850StrongC-H out-of-plane bend (p-disubstituted)

Interpretation of IR Spectrum:

  • The most prominent and diagnostic peaks in the IR spectrum are expected to be from the nitro (NO₂) and sulfonyl (SO₂) groups.

  • Nitro Group: Aromatic nitro compounds typically show two strong absorption bands. The asymmetric stretch is expected around 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[5][6] For 1-(Methanesulfonylmethyl)-4-nitrobenzene, these are predicted to be around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

  • Sulfonyl Group: Sulfones exhibit two strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch in the 1160-1120 cm⁻¹ region.[7] For this molecule, they are predicted around 1310 cm⁻¹ and 1150 cm⁻¹. Note that the asymmetric SO₂ stretch may overlap with the symmetric NO₂ stretch.

  • Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl and methylene groups.

  • Substitution Pattern: A strong band around 850 cm⁻¹ would be indicative of the C-H out-of-plane bending for a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, and often thermally labile, compounds.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., Methanol/Water) prep2 Add a small amount of acid (e.g., formic acid) for positive ion mode prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) prep2->acq1 acq2 Apply high voltage to the capillary to generate an electrospray acq1->acq2 acq3 Acquire mass spectrum in the desired mass range (e.g., m/z 50-500) acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) acq3->proc1 proc2 Analyze fragmentation patterns (if MS/MS is performed) proc1->proc2

Caption: Standard workflow for ESI-Mass Spectrometry.

Causality in Experimental Choices:

  • ESI Technique: Electrospray ionization is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.

  • Solvent and Additives: A polar, volatile solvent like methanol is used to facilitate the formation of charged droplets. A small amount of acid (like formic acid) is added to promote protonation of the analyte, enhancing the signal in positive ion mode.

Mass Spectrometry Data

The experimental ESI-MS data shows a prominent peak corresponding to the protonated molecule.

m/zIon
216[M+H]⁺

Interpretation of Mass Spectrum:

  • The molecular weight of 1-(Methanesulfonylmethyl)-4-nitrobenzene is 215.23 g/mol . The observed peak at m/z 216 in positive ion mode ESI-MS corresponds to the protonated molecule ([C₈H₉NO₄S + H]⁺), confirming the molecular weight of the compound.

  • Fragmentation Pattern (Predicted): While the soft ESI technique minimizes fragmentation, under higher energy conditions (e.g., in-source fragmentation or MS/MS), characteristic fragmentation patterns would be expected. A likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is a common fragmentation route for sulfones. This would lead to the formation of a 4-nitrobenzyl cation at m/z 136. Another potential fragmentation is the loss of the methyl radical (•CH₃) from the molecular ion, followed by rearrangement.

Conclusion

The spectroscopic data presented in this guide provide a robust and detailed fingerprint for the identification and characterization of 1-(Methanesulfonylmethyl)-4-nitrobenzene. The experimental ¹H NMR and mass spectrometry data, in conjunction with the predicted ¹³C NMR and IR spectra, are in full agreement with the proposed molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers, ensuring scientific integrity and reproducibility in the analysis of this compound. This guide underscores the synergistic power of multiple spectroscopic techniques in modern chemical analysis.

References

  • PubChem. Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.[Link]

  • Burns, D.C., & Reynolds, W.F. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.[Link]

  • Pitt, J.J. (2009). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 28(4), 671-696. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.[Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • WO2007064752A2.Treatment of ocular neovascular disorders such as macular degeneration, angiod streaks, uveitis and macular edema.
  • PerkinElmer.Infrared Spectroscopy. [https://www.perkinelmer.com/uk/knowledgebase/list/infrared-spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.[Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds.[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]

Sources

Methodological & Application

Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene, a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a simple recitation of steps, this protocol delves into the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction and Scientific Context

1-(Methanesulfonylmethyl)-4-nitrobenzene, also known as methyl (4-nitrobenzyl) sulfone, is a key building block in the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing functionality, and the sulfone moiety makes this compound a versatile precursor for a variety of chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions. The sulfone group can participate in a range of reactions, including Ramberg-Bäcklund type rearrangements or as a leaving group in substitution reactions.

The synthesis described herein proceeds via a classic nucleophilic substitution reaction, a cornerstone of organic chemistry. Specifically, it involves the SN2 displacement of a halide from 4-nitrobenzyl chloride by the sulfur-based nucleophile, sodium methanesulfinate.

Chemical Principles and Reaction Mechanism

The core of this synthesis is a nucleophilic substitution reaction. In this class of reactions, an electron-rich species (the nucleophile) attacks an electron-deficient carbon atom, leading to the displacement of a leaving group.

The Nucleophile: Sodium methanesulfinate (CH₃SO₂Na) provides the methanesulfinate anion (CH₃SO₂⁻) as the active nucleophile. The sulfur atom, with its lone pair of electrons, is the nucleophilic center.

The Electrophile: 4-Nitrobenzyl chloride serves as the electrophile. The carbon atom of the chloromethyl group is rendered electrophilic by the electronegative chlorine atom. Furthermore, the strongly electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring enhances the electrophilicity of the benzylic carbon through resonance and inductive effects. This activation is crucial for the efficient progress of the reaction.

The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, as it is a weak base and can stabilize the negative charge it acquires upon displacement.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the carbon center, although in this specific case, the benzylic carbon is not a stereocenter.

Figure 1: SN2 Mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic substitution reactions and provides a robust method for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPurity/GradeSupplier
4-Nitrobenzyl chlorideC₇H₆ClNO₂171.58100-14-1≥98%e.g., Sigma-Aldrich
Sodium methanesulfinateCH₃SO₂Na102.0920335-11-5≥98%e.g., TCI Chemicals
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%e.g., Acros Organics
Deionized WaterH₂O18.027732-18-5-Laboratory Supply
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Gradee.g., Fisher Scientific
HexanesC₆H₁₄ (mixture)~86.18110-54-3 (n-hexane)ACS Gradee.g., Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granulare.g., VWR
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Safety Precautions

! HAZARD WARNING !

  • 4-Nitrobenzyl chloride is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a fume hood and wear appropriate PPE.

  • Sodium methanesulfinate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Step-by-Step Procedure

experimental_workflow A 1. Reaction Setup B 2. Addition of Reagents A->B Charge flask C 3. Reaction B->C Heat to 80 °C D 4. Work-up C->D Cool and quench E 5. Extraction D->E Transfer to separatory funnel F 6. Drying and Concentration E->F Collect organic layer G 7. Purification F->G Recrystallization H 8. Characterization G->H Obtain pure product

Application Notes: A Step-by-Step Guide to the Utilization of 1-(Methanesulfonylmethyl)-4-nitrobenzene in Olefination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the application of 1-(Methanesulfonylmethyl)-4-nitrobenzene as a key reagent in modern organic synthesis. We delve into the chemical principles governing its reactivity, focusing on its role in the Julia-Kocienski olefination for the stereoselective synthesis of alkenes. This document offers a robust, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and critical safety and handling information to ensure successful and safe implementation in the laboratory.

Introduction: The Reagent's Profile

1-(Methanesulfonylmethyl)-4-nitrobenzene is a crystalline solid that serves as a powerful synthetic intermediate. Its utility stems from the unique electronic properties conferred by its two key functional groups. The potent electron-withdrawing nature of the para-nitro group, combined with the sulfonyl group, significantly increases the acidity of the adjacent methylene (-CH₂-) protons. This dual activation facilitates the easy formation of a stabilized carbanion upon treatment with a suitable base. This nucleophilic carbanion is the key reactive species that enables the formation of new carbon-carbon bonds.

The primary application for this reagent is as a sulfonyl precursor in the Julia-Kocienski olefination , a powerful modification of the classical Julia olefination that allows for the synthesis of alkenes from aldehydes in a single pot with generally high stereoselectivity for the (E)-isomer.[1][2]

Table 1: Physicochemical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene

PropertyValueReference
IUPAC Name 1-(methylsulfonylmethyl)-4-nitrobenzene
CAS Number 61081-34-3
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Appearance Solid-
Melting Point Not widely reported; similar sulfones are high-melting solids-

The Core Application: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a cornerstone reaction in organic synthesis for the connective formation of alkenes.[3][4] It involves the reaction of a metalated sulfone with a carbonyl compound, typically an aldehyde. Unlike its predecessor, the Julia-Lythgoe olefination, this modified version utilizes a heteroaromatic or electron-deficient aryl sulfone, which facilitates a spontaneous elimination sequence, obviating the need for a separate reduction step with toxic reagents like sodium amalgam.[5][6]

Our reagent, 1-(Methanesulfonylmethyl)-4-nitrobenzene, is well-suited for this transformation. The 4-nitrophenyl group acts as the necessary electron-deficient activating group required for the key mechanistic steps to proceed efficiently.[4]

Causality of the Reaction Mechanism

The success of the one-pot Julia-Kocienski olefination is predicated on a sequence of well-orchestrated intramolecular events. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Deprotonation: A strong base abstracts a proton from the methylene carbon, creating a resonance-stabilized carbanion.

  • Nucleophilic Addition: The sulfonyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: This is the pivotal step. The electron-deficient 4-nitrophenyl group enables a spontaneous intramolecular aromatic nucleophilic substitution, where the newly formed alkoxide attacks the ipso-carbon of the nitrophenyl ring, displacing the sulfone group. This S-to-O aryl migration forms a β-aryloxy sulfinate intermediate.[3]

  • β-Elimination: The intermediate collapses, extruding sulfur dioxide (SO₂) and a 4-nitrophenoxide anion to furnish the final alkene product. The stereochemical outcome is largely determined during the initial addition and subsequent elimination steps.[7]

G cluster_0 Mechanism of Julia-Kocienski Olefination start 1-(Methanesulfonylmethyl)- 4-nitrobenzene + Aldehyde (R-CHO) deprotonation Step 1: Deprotonation (Base, e.g., KHMDS) start->deprotonation carbanion Sulfonyl Carbanion Intermediate deprotonation->carbanion addition Step 2: Nucleophilic Addition to Aldehyde carbanion->addition alkoxide β-Alkoxy Sulfone Intermediate addition->alkoxide smiles Step 3: Smiles Rearrangement alkoxide->smiles sulfinate β-Aryloxy Sulfinate Intermediate smiles->sulfinate elimination Step 4: β-Elimination (-SO₂, -ArO⁻) sulfinate->elimination product Alkene Product (Typically E-isomer) elimination->product

Caption: Key steps in the Julia-Kocienski olefination mechanism.

Experimental Protocol: Synthesis of 4-Nitrostilbene

This protocol details the synthesis of (E)-1-nitro-4-(2-phenylethenyl)benzene (4-Nitrostilbene) from 1-(Methanesulfonylmethyl)-4-nitrobenzene and benzaldehyde.

Materials and Equipment
  • Reagents:

    • 1-(Methanesulfonylmethyl)-4-nitrobenzene

    • Benzaldehyde (freshly distilled)

    • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Syringes for liquid transfer

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Glassware for workup and purification

Reaction Parameters

Table 2: Summary of Reaction Conditions

ParameterRecommended ValueNotes
Stoichiometry
Sulfone:Aldehyde:Base1.1 : 1.0 : 1.2 equivalentsA slight excess of sulfone and base ensures full consumption of the aldehyde.
Solvent Anhydrous THFPolar aprotic solvents like THF or DMF are standard.[7]
Concentration 0.1 - 0.2 M (relative to aldehyde)
Temperature -78 °C to Room TemperatureInitial deprotonation and addition are performed at low temperature to control reactivity.
Reaction Time 2 - 12 hoursMonitor by TLC for consumption of starting material.
Step-by-Step Procedure

G A 1. Setup & Inert Atmosphere (Oven-dried flask, N₂/Ar) B 2. Dissolve Sulfone (1.1 eq) in Anhydrous THF A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add Base (KHMDS) (1.2 eq, dropwise) C->D E 5. Stir for 30 min (Formation of carbanion) D->E F 6. Add Aldehyde (1.0 eq, dropwise) E->F G 7. Stir at -78 °C for 1h, then warm to RT F->G H 8. Monitor by TLC G->H I 9. Quench Reaction (Sat. aq. NH₄Cl) H->I J 10. Aqueous Workup (Extraction with EtOAc) I->J K 11. Dry, Filter, Concentrate (MgSO₄, Rotary Evaporator) J->K L 12. Purify by Chromatography (Silica Gel) K->L M 13. Characterize Product L->M

Caption: Experimental workflow for the Julia-Kocienski olefination.

  • Preparation: Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1-(Methanesulfonylmethyl)-4-nitrobenzene (1.1 eq) and dissolve it in anhydrous THF (to achieve a final aldehyde concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add KHMDS (1.2 eq, 0.5 M in toluene) dropwise to the stirred solution via syringe. A color change is often observed, indicating carbanion formation.

  • Stirring: Stir the mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-nitrostilbene product.

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.). The product is expected to be predominantly the (E)-isomer.

Factors Influencing Stereoselectivity & Yield

The E/Z selectivity of the Julia-Kocienski olefination can be tuned by the choice of reagents and conditions.[8]

  • Base and Counterion: Strong, non-nucleophilic bases with large counterions, such as KHMDS or NaHMDS, generally favor the formation of (E)-alkenes. The larger potassium or sodium cations are less coordinating than smaller ions like lithium, leading to an "open" transition state that minimizes steric interactions and favors the anti-addition intermediate, which ultimately leads to the (E)-alkene.[8]

  • Solvent: Polar aprotic solvents like THF and DMF are commonly used and typically promote high (E)-selectivity.[7]

  • Substrate Sterics: The steric bulk of both the sulfone and the aldehyde can influence the reaction rate and selectivity. Highly hindered substrates may require longer reaction times or elevated temperatures.

Safety and Handling

Self-Validating System: Adherence to these safety protocols is mandatory for the safe execution of the described reaction. Failure to comply can result in personal injury and compromised experimental integrity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling of Reagents:

    • 1-(Methanesulfonylmethyl)-4-nitrobenzene: Nitroaromatic compounds are toxic and should be handled with care in a well-ventilated chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.

    • KHMDS: This is a highly flammable and moisture-sensitive reagent. It can cause severe burns. All transfers must be performed under an inert atmosphere using proper syringe techniques.

    • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed commercial system.

  • Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent quenching of the strong base and carbanion intermediates. The use of a -78 °C bath requires cryogenic gloves and careful handling.

  • Waste Disposal: Quench any excess base carefully before disposal. All chemical waste, including solvents and contaminated materials, must be disposed of in accordance with institutional and local regulations.[11]

References

  • Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Julia‐Kocienski olefination of the bicyclic sulfone 214 with 4‐nitrobenzaldehyde. Retrieved from [Link]

  • Kaushik, M. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes [Video]. YouTube. Retrieved from [Link]

  • Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • ChemRxiv. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]

  • Chrenko, D., & Císařová, I. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

  • Chrenko, D., & Císařová, I. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]

  • MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Nornickel. (2017, June 8). SAFETY DATA SHEET - Sulphur. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

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Application Notes & Protocols: 1-(Methanesulfonylmethyl)-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular scaffolds are paramount. 1-(Methanesulfonylmethyl)-4-nitrobenzene is a bifunctional organic building block that offers significant strategic advantages to the medicinal chemist. Its structure uniquely combines two synthetically versatile and orthogonally reactive functional groups: a methanesulfonylmethyl moiety and a nitroaromatic ring. This combination allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures from a single, readily accessible starting material.

The methylsulfone group is an increasingly important motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] It is valued for its ability to act as a hydrogen bond acceptor, improve solubility and metabolic stability, and lower the basicity of adjacent nitrogen atoms.[1] The methylene bridge adjacent to the sulfone in 1-(methanesulfonylmethyl)-4-nitrobenzene is particularly valuable, as its protons are activated, facilitating a variety of carbon-carbon bond-forming reactions.

Simultaneously, the 4-nitro group serves as a masked aniline, a cornerstone functional group in pharmaceuticals. Through well-established reduction protocols, it can be converted into a primary amine, opening a gateway to amide bond formations, sulfonamide synthesis, and participation in modern cross-coupling reactions.[2][3] The nitro group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring, primarily directing further electrophilic substitutions to the meta-position.[4][5]

This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and detailed experimental protocols for utilizing 1-(methanesulfonylmethyl)-4-nitrobenzene as a strategic component in pharmaceutical research and development.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene

PropertyValueSource
IUPAC Name 1-[(methylsulfonyl)methyl]-4-nitrobenzenePubChem[6]
Synonyms Methyl (4-nitrobenzyl) sulfonePubChem[6]
CAS Number 61081-34-3PubChem[6]
Molecular Formula C₈H₉NO₄SPubChem[6]
Molecular Weight 215.23 g/mol PubChem[6]
Appearance Solid (form may vary)Inferred
XLogP3 1.3PubChem[6]
Hydrogen Bond Donors 0PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]

Table 2: GHS Hazard and Precautionary Statements (Note: Specific GHS data for 1-(methanesulfonylmethyl)-4-nitrobenzene is limited. The data below is for the closely related compound 1-(methylsulfonyl)-4-nitrobenzene and should be used as a precautionary guideline. A full risk assessment should be conducted before use.)

Hazard ClassPictogramSignal WordHazard StatementSource
Skin Irritation GHS07WarningH315: Causes skin irritationPubChem[7]
Eye Irritation GHS07WarningH319: Causes serious eye irritationPubChem[7]
STOT SE 3 GHS07WarningH335: May cause respiratory irritationPubChem[7]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory when handling this compound.

Core Reactivity and Synthetic Logic

The synthetic utility of 1-(methanesulfonylmethyl)-4-nitrobenzene stems from the distinct reactivity of its two functional moieties. A chemist can choose to manipulate one group while leaving the other intact, or devise a synthetic plan that leverages both in a specific sequence.

Figure 1: Key Synthetic Transformations of 1-(Methanesulfonylmethyl)-4-nitrobenzene.
The Methanesulfonylmethyl Moiety: A Hub for C-C Bond Formation

The primary value of this group lies in the acidity of the methylene (-CH₂-) protons. The potent electron-withdrawing effect of the adjacent sulfonyl group (SO₂) stabilizes the conjugate base, making deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) facile.

Figure 2: Mechanism of α-Alkylation via a resonance-stabilized carbanion.

This resulting carbanion is a soft nucleophile, ideal for:

  • α-Alkylation: Reaction with alkyl halides (R-X) to introduce new carbon side chains. This is a powerful method for building complexity and exploring structure-activity relationships (SAR).

  • Julia-Kocienski Olefination: As a variant of the classic Julia olefination, sulfones like this can react with aldehydes or ketones to form alkenes, often with high E-selectivity.[8][9] This reaction is prized in natural product synthesis and complex molecule construction for its reliability and functional group tolerance.[10][11]

The Nitroaromatic Moiety: A Precursor to Key Pharmacophores

The 4-nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a robust precursor to the aniline moiety.

  • Reduction to Aniline: The transformation of a nitro group to a primary amine is a fundamental and highly reliable reaction in medicinal chemistry. A wide array of reagents can achieve this with high yield, offering chemoselectivity in the presence of other functional groups.[2] Common methods include:

    • Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. This method is clean but may affect other reducible groups like alkenes.

    • Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in concentrated HCl are effective.[12] A milder and common alternative is stannous chloride (SnCl₂).

    • Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.

Once formed, the resulting 4-(methanesulfonylmethyl)aniline is a valuable intermediate, ready for elaboration into common pharmacophoric structures such as amides, sulfonamides, ureas, and carbamates, or for use in C-N bond-forming cross-coupling reactions.[3]

  • Electrophilic Aromatic Substitution (EAS): The nitro group is strongly deactivating and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. This means that direct substitution onto the aromatic ring (e.g., halogenation, nitration) is significantly slower than on benzene and will occur at the positions meta to the nitro group (C2 and C6). Friedel-Crafts alkylation and acylation reactions are generally not feasible on nitrobenzene due to the severe deactivation of the ring.[13][14]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 1-(methanesulfonylmethyl)-4-nitrobenzene. Researchers should adapt these procedures based on the specific requirements of their target molecules and available laboratory equipment.

Protocol 1: Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

This protocol describes the S-alkylation of sodium methanesulfinate with 4-nitrobenzyl bromide. This is a standard and efficient method for preparing such sulfones.

Materials:

  • 4-Nitrobenzyl bromide

  • Sodium methanesulfinate (CH₃SO₂Na)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.2 equivalents).

  • Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the limiting reagent).

  • In a separate container, dissolve 4-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-nitrobenzyl bromide dropwise to the stirring slurry of sodium methanesulfinate at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts and wash with deionized water (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: α-Alkylation of 1-(Methanesulfonylmethyl)-4-nitrobenzene

This protocol details the deprotonation and subsequent alkylation of the activated methylene group.

Materials:

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Hexanes

Procedure:

  • Caution: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under inert atmosphere.

  • Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(methanesulfonylmethyl)-4-nitrobenzene in anhydrous THF and add it dropwise to the stirring NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the α-alkylated product by NMR and mass spectrometry to confirm successful C-C bond formation.

Protocol 3: Reduction of the Nitro Group to form 4-(Methanesulfonylmethyl)aniline

This protocol uses stannous chloride dihydrate (SnCl₂·2H₂O), a common and effective reagent for nitro group reduction in the presence of other functional groups.

Materials:

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene (or its α-alkylated derivative) (1.0 equivalent)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

  • Dissolve the nitroaromatic compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Add ethyl acetate to the residue and cool the mixture in an ice bath.

  • Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~7-8. A thick white precipitate (tin salts) will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline.

  • Purification: If necessary, the product can be purified by column chromatography or recrystallization.

  • Validation: Confirm the formation of the aniline by NMR (disappearance of nitroaromatic protons, appearance of aniline protons and -NH₂ signal) and mass spectrometry (correct molecular ion).

References

  • Ma, C. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142. [Link]

  • Ali, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Google Patents. (n.d.). Process for preparing sodium-m-nitrobenzenesulfonate. Google Patents.
  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Retrieved from [Link]

  • Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 26(11), 3328. [Link]

  • YouTube. (2023). Alkylation of Nitrobenzene. YouTube. Retrieved from [Link]

  • Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3695. [Link]

  • Abdel-Razek, A. S., et al. (2022). Pharmacological and Predicted Activities of Natural Azo Compounds. Pharmaceuticals, 15(11), 1335. [Link]

  • Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. Retrieved from [Link]

  • YouTube. (2019). 20.1 Reduction of nitrobenzene (HL). YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. US EPA. Retrieved from [Link]

  • Merchant Research & Consulting, Ltd. (2023). Nitrobenzene Market: Applications & Current Trends. Merchant Research & Consulting, Ltd.. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Organic Reactions. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • ChemRxiv. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Retrieved from [Link]

  • Cernak, T., et al. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 21(10), 1390. [Link]

  • PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(Methanesulfonylmethyl)-4-nitrobenzene

1-(Methanesulfonylmethyl)-4-nitrobenzene is an organic compound characterized by a nitrobenzene core substituted with a methanesulfonylmethyl group.[1] Its chemical structure suggests its potential role as an intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs).[2][3] In the context of drug development and manufacturing, the precise quantification of such molecules is paramount. Regulatory bodies mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[4][5] Therefore, robust and validated analytical methods are essential for monitoring the levels of 1-(Methanesulfonylmethyl)-4-nitrobenzene in drug substances and products.

This document provides detailed application notes and protocols for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene using three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.[6][7]

Chemical and Physical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene:

PropertyValueSource
Molecular FormulaC8H9NO4S[1]
Molecular Weight215.23 g/mol [1]
AppearancePale yellow crystals (typical for nitroaromatic compounds)[3]
Melting Point136-138°C[8][9]
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone.[10][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For 1-(Methanesulfonylmethyl)-4-nitrobenzene, a reversed-phase HPLC method is ideal. The compound, being moderately polar, will have a good affinity for a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The presence of the nitrobenzene chromophore allows for sensitive detection using a UV detector.[12][13] This method is highly suitable for quantifying the analyte in complex matrices such as drug formulations or during reaction monitoring.

Experimental Protocol for HPLC-UV Analysis

1.1. Equipment and Reagents:

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • 1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

  • Standard and Sample Preparation:

    • Solvent (Diluent): A mixture of Acetonitrile and Water (50:50, v/v) is a suitable starting diluent.

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the diluent.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

    • Sample Solution: The preparation will be matrix-dependent. For a drug product, it may involve dissolving a known weight of the powdered tablets or capsule contents in the diluent, followed by sonication, filtration (using a 0.45 µm syringe filter), and dilution to bring the expected analyte concentration within the calibration range.[14]

1.2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A: WaterB: AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient Elution 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detection Wavelength ~260-270 nmNitroaromatic compounds typically have a strong UV absorbance in this region. The optimal wavelength should be determined by running a UV scan of the analyte.

1.3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥ 0.999 is desirable.[15]

  • Quantify the amount of 1-(Methanesulfonylmethyl)-4-nitrobenzene in the sample solutions by interpolating their peak areas from the calibration curve.

1.4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.

  • Linearity: Assessed over the intended concentration range.

  • Accuracy: Determined by spike recovery experiments at multiple concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve & Filter Diluent Diluent (ACN/H2O) WorkStd Working Standards StockSol->WorkStd Dilute HPLC HPLC System (C18 Column, Gradient) WorkStd->HPLC SampleSol->HPLC Detector UV Detector (~265 nm) HPLC->Detector Chromatogram Chromatograms Detector->Chromatogram CalCurve Calibration Curve Chromatogram->CalCurve Peak Areas vs. Conc. Quant Quantification Chromatogram->Quant Sample Peak Area CalCurve->Quant FinalResult Final Result Quant->FinalResult Calculate Concentration

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Given its predicted boiling point of around 402°C, 1-(Methanesulfonylmethyl)-4-nitrobenzene should be amenable to GC analysis.[8][9] The key advantage of GC-MS is its high specificity, as it provides mass spectral information that can confirm the identity of the analyte, making it an excellent confirmatory method.[16] This is especially useful for impurity profiling where unambiguous identification is critical.[15][17]

Experimental Protocol for GC-MS Analysis

2.1. Equipment and Reagents:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chromatographic Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good choice for separating aromatic compounds. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.

  • Reagents:

    • Ethyl acetate or Dichloromethane (GC grade)

    • Helium (carrier gas, 99.999% purity)

    • 1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

  • Standard and Sample Preparation:

    • Solvent: Ethyl acetate.

    • Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for HPLC, but using ethyl acetate as the solvent.

    • Working Standard Solutions: Prepare a series of dilutions in ethyl acetate (e.g., 0.05 - 5 µg/mL).

    • Sample Solution: Sample preparation may require extraction. For instance, a sample could be dissolved in an aqueous buffer, followed by liquid-liquid extraction (LLE) into ethyl acetate. The organic layer is then collected, potentially dried over anhydrous sodium sulfate, and analyzed.

2.2. GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-level impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 minA temperature program is essential to ensure the analyte is eluted with a good peak shape and to separate it from other components.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
MS Acquisition Mode Selected Ion Monitoring (SIM) and Full ScanFull scan is used for initial identification. SIM mode, monitoring characteristic ions (e.g., the molecular ion and key fragments), provides higher sensitivity and selectivity for quantification.[15]

2.3. Data Analysis and Quantification:

  • In full scan mode, confirm the identity of the analyte by comparing its mass spectrum with that of the reference standard.

  • For quantification, use SIM mode. Identify a stable and abundant ion for quantification (quantifier ion) and one or two other ions for confirmation (qualifier ions).

  • Construct a calibration curve using the peak area of the quantifier ion versus the concentration of the standards.

  • Calculate the analyte concentration in the samples based on this curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Extract & Concentrate Solvent Solvent (Ethyl Acetate) WorkStd Working Standards StockSol->WorkStd Dilute GC Gas Chromatograph (DB-5ms, Temp Program) WorkStd->GC SampleSol->GC MS Mass Spectrometer (EI, SIM/Scan Mode) GC->MS Separated Analytes TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Quant Quantification (SIM) TIC->Quant Peak Area MassSpec->Quant Ion Selection FinalResult Final Result Quant->FinalResult Calculate Concentration

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by GC-MS.

UV-Vis Spectrophotometry

Principle and Applicability: UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[18][19] Due to its nitroaromatic structure, 1-(Methanesulfonylmethyl)-4-nitrobenzene will exhibit strong UV absorbance.[20] This method is best suited for the analysis of the pure substance or for samples in a simple matrix where interfering substances that absorb at the same wavelength are absent.[21] It can be an effective tool for in-process controls or for the assay of the bulk substance.

Experimental Protocol for UV-Vis Spectrophotometry

3.1. Equipment and Reagents:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is preferred for stability.

  • Matched Quartz Cuvettes: With a 1 cm path length.

  • Reagents:

    • Methanol (spectroscopic grade)

    • 1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard

  • Standard and Sample Preparation:

    • Solvent: Methanol.

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2 - 20 µg/mL.[22]

    • Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute to achieve an absorbance value within the linear range of the calibration curve (typically 0.2 - 0.8 AU).

3.2. Spectrophotometric Analysis:

  • Wavelength Selection (λmax): Scan the UV spectrum of a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a methanol blank. The wavelength of maximum absorbance (λmax) should be identified and used for all subsequent measurements.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax.

3.3. Data Analysis and Quantification:

  • Perform a linear regression on the calibration curve. The Beer-Lambert law states a linear relationship between absorbance and concentration.

  • Calculate the concentration of the analyte in the sample solution using the regression equation:

    • Concentration = (Absorbance - y-intercept) / slope

  • Adjust for any dilution factors to determine the concentration in the original sample.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve & Dilute Solvent Solvent (Methanol) WorkStd Working Standards StockSol->WorkStd Dilute Spectro UV-Vis Spectrophotometer WorkStd->Spectro Measure Absorbance at λmax SampleSol->Spectro Measure Absorbance at λmax Absorbance Absorbance Values Spectro->Absorbance Blank Methanol Blank Blank->Spectro Set Zero CalCurve Calibration Curve (Abs vs. Conc) Absorbance->CalCurve Quant Quantification Absorbance->Quant CalCurve->Quant FinalResult Final Result Quant->FinalResult Calculate Concentration

Caption: Workflow for the quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by UV-Vis Spectrophotometry.

Summary of Method Performance Characteristics

The following table provides a comparative summary of the expected performance of the three analytical methods described. The actual values must be determined experimentally during method validation.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)Low (susceptible to interferences)
Sensitivity (LOQ) Low µg/mL to ng/mLLow ng/mL to pg/mL (in SIM mode)µg/mL range
Linearity (R²) Typically > 0.999Typically > 0.999Typically > 0.998
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Primary Application Routine QC, stability testing, impurity profilingConfirmatory analysis, trace-level impurity identificationAssay of bulk drug, simple formulations, in-process controls

Conclusion

The quantification of 1-(Methanesulfonylmethyl)-4-nitrobenzene is a critical task in pharmaceutical quality control. This guide has provided detailed protocols for three robust analytical methods: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The HPLC-UV method offers a balance of specificity, sensitivity, and ruggedness, making it ideal for routine quality control. The GC-MS method provides the highest level of specificity and is invaluable for confirmatory testing and trace-level analysis. The UV-Vis spectrophotometric method, while less specific, is a rapid and cost-effective option for the analysis of simpler samples. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, sample matrix, and regulatory requirements. All methods must be properly validated to ensure they are fit for their intended purpose.[4][6][23]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, 1-(Methylsulfonyl)-4-nitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • DergiPark. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Retrieved from [Link]

  • American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Which standard method can be used for quantification of nitrobenzene in aqueous phase?. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • IJRAR. (n.d.). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methyl-4-nitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

Sources

A Robust HPLC Method for the Analysis of 1-(Methanesulfonylmethyl)-4-nitrobenzene: Development, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This document provides a detailed, step-by-step protocol, from the initial evaluation of the analyte's physicochemical properties to the final method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind critical experimental choices, such as column chemistry, mobile phase composition, and detection parameters, is explained to provide researchers with a foundational understanding for adapting this method to their specific needs. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical and chemical development.

Introduction and Analyte Characterization

1-(Methanesulfonylmethyl)-4-nitrobenzene is a compound of interest in organic synthesis, often serving as an intermediate or a reference compound in the development of new chemical entities. The presence of a nitrobenzene chromophore and a polar sulfonyl group presents specific challenges and opportunities for chromatographic analysis. A precise and accurate analytical method is paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products.

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.

PropertyValueSource & Rationale
Molecular Formula C₈H₉NO₄SPubChem CID: 287370[1]
Molecular Weight 215.23 g/mol PubChem CID: 287370[1]
Structure CS(=O)(=O)CC1=CC=C(C=C1)[O-]PubChem CID: 287370[1]
XLogP3 1.3PubChem CID: 287370[1]
Topological Polar Surface Area (TPSA) 88.3 ŲPubChem CID: 4, 1]
UV Absorbance Strong UV chromophore due to the nitroaromatic ring.The nitrobenzene moiety is known to absorb strongly in the UV range, typically between 260-280 nm.
Acidity/Basicity (pKa) NeutralThe molecule lacks strongly ionizable functional groups within the typical HPLC operating pH range of 2-8.

The XLogP3 value of 1.3 indicates moderate hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach. The significant TPSA suggests that the compound possesses sufficient polarity to interact well with the polar mobile phase, ensuring good retention and selectivity on a non-polar stationary phase.

Materials and Methods

Reagents and Standards
  • 1-(Methanesulfonylmethyl)-4-nitrobenzene Reference Standard: Purity >99.0%

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter, or HPLC grade.

  • Formic Acid (FA): ACS grade or higher

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

Equipment and Software
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS)

  • Analytical Balance: Capable of weighing to 0.01 mg

  • pH Meter

  • Volumetric flasks, pipettes, and autosampler vials

HPLC Method Development: A Rationale-Driven Approach

The objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for 1-(Methanesulfonylmethyl)-4-nitrobenzene, free from interference, within a practical runtime.

Initial Parameter Selection (The "Why")
  • Chromatographic Mode: As established from the analyte's XLogP3 value, Reversed-Phase HPLC was selected. This mode separates molecules based on their hydrophobicity, which is a primary characteristic of the target analyte.[2]

  • Stationary Phase: A C18 column was chosen as the primary screening column. C18 phases are the most widely used and robust stationary phases in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Aqueous Phase: An acidic mobile phase was chosen to ensure the reproducibility of the retention time and to sharpen the peak shape by minimizing any potential silanol interactions on the stationary phase. A starting pH of ~3.0, achieved with 0.1% formic acid in water, is a standard practice.

  • Detection Wavelength (λ): The nitroaromatic structure is the primary chromophore. A PDA detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be 268 nm , which was selected for quantification to ensure maximum sensitivity.

  • Column Temperature: A controlled temperature of 30 °C was set to ensure run-to-run and day-to-day consistency in retention time.

Optimization Workflow

A systematic approach was employed to optimize the separation, moving from a broad scouting gradient to a refined, efficient final method.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Property Analysis (XLogP, TPSA, UV Scan) B Select Mode & Column (RP-HPLC, C18) A->B C Define Mobile Phase (Water/ACN + 0.1% FA) B->C D Run Broad Scouting Gradient (5-95% ACN over 20 min) C->D E Evaluate Peak Retention & Shape (Is retention optimal?) D->E Initial Data F Adjust Gradient Slope (Sharpen gradient around elution %B) E->F G Fine-tune Flow Rate & Temp (Target backpressure & runtime) F->G H Assess System Suitability (Tailing Factor, Plates) G->H I Final Method Conditions H->I Method Locked J Proceed to Validation I->J

Caption: HPLC Method Development Workflow.

The initial scouting gradient revealed that the analyte eluted at approximately 45% ACN. The gradient was then sharpened around this point to improve resolution from potential impurities and reduce the overall run time. The flow rate was maintained at 1.0 mL/min to balance efficiency and system pressure.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm (PDA)
Injection Volume 10 µL
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Standard and Sample Preparation Protocol

Step 1: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of 1-(Methanesulfonylmethyl)-4-nitrobenzene reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

Step 2: Working Standard Solution (e.g., 0.1 mg/mL)

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability.

Step 3: Sample Preparation

  • Prepare the sample to have a theoretical concentration within the linear range of the method (e.g., ~0.1 mg/mL).

  • Dissolve the sample in the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3] The validation process is a lifecycle approach, ensuring the method remains fit for purpose.[4]

Method_Validation_Workflow A Specificity / Selectivity (Inject Blank, Placebo, Analyte) B Linearity & Range (5 levels, e.g., 50-150% of target) A->B C Accuracy / Recovery (Spike placebo at 3 levels, n=3) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ (Signal-to-Noise or STEYX method) D->E F Robustness (Vary Flow, Temp, % Organic) E->F G Final Validation Report F->G

Caption: ICH-Compliant Method Validation Workflow.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent blank and a placebo solution.No interfering peaks at the retention time of the analyte peak.
Linearity Analyze five concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The method provides acceptable accuracy and precision within this range.
Accuracy Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate: Repeatability test performed by a different analyst on a different day.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.S/N ≥ 10, with acceptable precision (RSD ≤ 10%).
Robustness Systematically vary parameters: Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase Composition (±2% absolute).System suitability parameters (tailing, retention time) remain within acceptable limits. RSD of results should not significantly change.

Results and Discussion

The final method produced a sharp, symmetrical peak for 1-(Methanesulfonylmethyl)-4-nitrobenzene at a retention time of approximately 7.8 minutes . A representative chromatogram is shown below.

(A representative chromatogram image would be inserted here in a full application note.)

System suitability was established by injecting the working standard solution five times before analysis. The results consistently met the pre-defined criteria:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 5000

  • RSD of Peak Area: ≤ 1.0%

The validation experiments confirmed the method's performance. The linearity plot showed a correlation coefficient of 0.9998 . Accuracy was determined to be between 99.2% and 101.5% across all levels. Precision studies resulted in an RSD of 0.6% for repeatability and 0.9% for intermediate precision, well within the acceptance limit of 2.0%. The LOQ was established at 0.005 mg/mL, demonstrating the method's high sensitivity.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. The final method is rapid, specific, accurate, and precise, making it an invaluable tool for quality control and research purposes. The detailed protocols and rationale provide a clear framework for implementation and any future adaptations that may be required.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 258434, 1-(Methylsulfonyl)-4-nitrobenzene. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. Retrieved from [Link].

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • Lab Manager (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link].

  • Lian, H., & Grasso, D. (1998). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 32(1), 134-141. Retrieved from [Link].

Sources

Application Notes and Protocols for the Purification of Crude 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

1-(Methanesulfonylmethyl)-4-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a nitro group and a sulfonyl moiety, makes it a versatile building block for medicinal chemists. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for crude 1-(Methanesulfonylmethyl)-4-nitrobenzene, ensuring a high-quality starting material for subsequent synthetic transformations.

Common synthetic routes to 1-(Methanesulfonylmethyl)-4-nitrobenzene often involve the nucleophilic substitution of a leaving group on a p-nitrobenzyl derivative with a methanesulfinate salt or the oxidation of the corresponding sulfide. These reactions can result in a crude product contaminated with unreacted starting materials, over-oxidized byproducts (e.g., sulfonic acids), or regioisomers. Therefore, a thorough understanding of the physicochemical properties of the target compound and potential impurities is essential for developing an effective purification strategy.

Physicochemical Properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene

A successful purification protocol is predicated on a solid understanding of the physical and chemical properties of the target molecule. These properties dictate the choice of solvents and techniques for optimal separation.

PropertyValueSource
Molecular Formula C₈H₉NO₄SPubChem[1]
Molecular Weight 215.23 g/mol PubChem[1]
Appearance Expected to be a crystalline solidGeneral knowledge on similar compounds
Melting Point Not available. A related compound, 1-(Methylsulfonyl)-4-nitrobenzene, has a melting point of 136°C.ECHEMI[2]
Boiling Point 402.2±37.0 °C at 760 mmHg (for the related 1-(Methylsulfonyl)-4-nitrobenzene)ECHEMI[2]
Solubility Insoluble in water; soluble in many organic solvents like ethanol, ether, and benzene.[3][4]ChemBK[3], Agency for Toxic Substances and Disease Registry[4]
Polarity Polar compound due to the presence of the sulfonyl and nitro groups.General chemical principles

Strategic Approaches to Purification

The polar nature of 1-(Methanesulfonylmethyl)-4-nitrobenzene, conferred by the sulfone and nitro functional groups, guides the selection of appropriate purification methods. The two most effective techniques for this class of compounds are recrystallization and column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6]

Solvent Selection: The choice of solvent is critical for a successful recrystallization.[7] For a polar compound like 1-(Methanesulfonylmethyl)-4-nitrobenzene, polar solvents are generally good candidates. However, a solvent that is too polar might dissolve the compound even at room temperature, leading to poor recovery. A systematic screening of solvents is recommended.

SolventBoiling Point (°C)Rationale for Use
Ethanol 78Good starting point for polar compounds.
Isopropanol 82Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77A medium polarity solvent that can be effective.
Toluene 111Less polar, may be suitable for removing more polar impurities.
Water 100The compound is likely insoluble, but could be used as an anti-solvent in a two-solvent system.

A two-solvent recrystallization system can also be highly effective.[8] In this method, the crude product is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.

Column Chromatography: Separation by Adsorption

For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Stationary Phase: For polar compounds like 1-(Methanesulfonylmethyl)-4-nitrobenzene, silica gel is the most common stationary phase.

Mobile Phase (Eluent) Selection: The key to a good separation is selecting an eluent system with the appropriate polarity to move the desired compound down the column at a reasonable rate, while leaving impurities behind or eluting them at a different time. The ideal retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate is typically between 0.2 and 0.4. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.[10]

Suggested Starting Eluent Systems:

  • Hexane:Ethyl Acetate (1:1)

  • Dichloromethane:Methanol (98:2)

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care.[4][11]

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude 1-(Methanesulfonylmethyl)-4-nitrobenzene

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude 1-(Methanesulfonylmethyl)-4-nitrobenzene in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A step-by-step workflow for the purification of 1-(Methanesulfonylmethyl)-4-nitrobenzene by recrystallization.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of 1-(Methanesulfonylmethyl)-4-nitrobenzene using silica gel column chromatography.

Materials:

  • Crude 1-(Methanesulfonylmethyl)-4-nitrobenzene

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., Hexane:Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios. The ideal system will show good separation of the desired product from impurities, with an Rf value of 0.2-0.4 for the product.

  • Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_analysis_isolation Analysis & Isolation tlc TLC for Eluent Selection pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A systematic workflow for the purification of 1-(Methanesulfonylmethyl)-4-nitrobenzene using column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the 1-(Methanesulfonylmethyl)-4-nitrobenzene. This can be accomplished using a combination of the following techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

By following these detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently purify crude 1-(Methanesulfonylmethyl)-4-nitrobenzene to the high standards required for their work.

References

  • PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Butt, A. R., Parveen, H., & Khalid, H. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 138-144.
  • Tahir, M. N., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methyl-4-nitrobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services.
  • Ma, C. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299.
  • Monroe, P. A. (1968). Process for the formation and purification of aromatic sulfones. U.S.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Egyptian Journal of Petroleum, 25(4), 529-535.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]

  • Tishk International University. (n.d.).
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Edwards, G. (1959). Method of crystallizing nitro products. U.S.
  • Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes [Video]. YouTube. [Link]

  • Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(13), 3837-3842.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]

  • Langler, R. F., Marini, A., & Pincock, J. A. (1978). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Journal of Chemistry, 56(6), 903-907.
  • University of California, Irvine, Department of Chemistry. (n.d.).
  • ResearchGate. (2018). (PDF) Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Monroe, P. A. (1968). Process for the formation and purification of aromatic sulfones. U.S.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 61(1), 3837-3842.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.
  • Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Methyl-4-nitrobenzene. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Storage and Handling of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Methanesulfonylmethyl)-4-nitrobenzene (CAS No. 61081-34-3) is a nitroaromatic compound containing a sulfone functional group.[1] Its structure, featuring an electron-withdrawing nitro group and a methanesulfonyl group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of the nitroaromatic moiety necessitates careful handling and storage procedures due to the potential toxicological properties associated with this class of compounds.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe storage and handling of 1-(Methanesulfonylmethyl)-4-nitrobenzene. The protocols outlined below are grounded in established principles of laboratory safety for handling nitroaromatic and sulfone-containing compounds. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical & Physical Properties

A summary of the key chemical and physical properties of 1-(Methanesulfonylmethyl)-4-nitrobenzene and the closely related 1-(Methylsulfonyl)-4-nitrobenzene is provided below. These properties should be considered when designing experiments and establishing storage conditions.

Property1-(Methanesulfonylmethyl)-4-nitrobenzene1-(Methylsulfonyl)-4-nitrobenzeneSource
CAS Number 61081-34-32976-30-9[1][4]
Molecular Formula C₈H₉NO₄SC₇H₇NO₄S[1][4]
Molecular Weight 215.23 g/mol 201.20 g/mol [1][4]
Appearance Likely a solidCrystalline powder[5]
Melting Point Not available136-138 °C[6][7]
Boiling Point (Predicted) Not available402.2 ± 37.0 °C[6][7]
Solubility Sparingly soluble in water (predicted)Not available[8]

Hazard Identification and GHS Classification

GHS PictogramHazard ClassHazard Statement
GHS07 Skin IrritationH315: Causes skin irritation.[4][7]
Eye IrritationH319: Causes serious eye irritation.[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled (potential).[4]
GHS08 CarcinogenicityH351: Suspected of causing cancer (class effect for some nitroaromatics).[3][9]
Reproductive ToxicityH360: May damage fertility or the unborn child (class effect for some nitroaromatics).[3][9]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (blood) through prolonged or repeated exposure (class effect for nitroaromatics).[2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling 1-(Methanesulfonylmethyl)-4-nitrobenzene. The following table outlines the recommended PPE and the rationale for its use.

PPE TypeSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[10]Protects against skin irritation and dermal absorption. Nitroaromatic compounds can be absorbed through the skin.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust particles or splashes.
Skin and Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.[11] If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with particulate filters may be necessary.Minimizes inhalation of airborne particles. Nitroaromatic compounds can be toxic if inhaled.[3]

Safe Handling Protocols

Adherence to a strict handling protocol is essential for minimizing exposure and preventing accidents.

General Handling Workflow

The following diagram illustrates the standard workflow for handling 1-(Methanesulfonylmethyl)-4-nitrobenzene in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of related compounds and SOP Don_PPE Don appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare chemical fume hood Don_PPE->Prepare_Hood Weigh Weigh compound in fume hood or ventilated balance enclosure Prepare_Hood->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Reaction Perform reaction in fume hood Dissolve->Reaction Decontaminate Decontaminate glassware and work surfaces Reaction->Decontaminate Dispose Dispose of waste in -labeled containers Decontaminate->Dispose Remove_PPE Remove and dispose of PPE Dispose->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands G cluster_incompatible Store Separately From substance 1-(Methanesulfonylmethyl) -4-nitrobenzene oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) substance->oxidizers Fire/Explosion Hazard reducers Strong Reducing Agents (e.g., Hydrides) substance->reducers Exothermic Reaction acids Strong Acids (e.g., Sulfuric Acid) substance->acids Potential Reaction bases Strong Bases (e.g., Sodium Hydroxide) substance->bases Potential Reaction

Caption: Chemical incompatibility chart for storage.

Spill and Emergency Procedures

Spill Response Decision Tree

G spill Spill Occurs size Is the spill large or in a poorly ventilated area? spill->size evacuate Evacuate the area. Alert emergency services. size->evacuate Yes small_spill Small spill in a well-ventilated area size->small_spill No ppe Ensure appropriate PPE is worn small_spill->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect absorbed material into a sealed container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as hazardous material clean->dispose

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [5]* Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [5]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [5]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. [5]

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Public Health England. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • University of St Andrews. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.

Reaction Overview:

The synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene is typically achieved through a nucleophilic substitution reaction. The most common route involves the reaction of 1-(chloromethyl)-4-nitrobenzene with sodium methanesulfinate. This reaction proceeds via an SN2 mechanism, where the methanesulfinate anion acts as the nucleophile, displacing the chloride on the benzylic carbon.

The nitro group at the para position of the benzene ring plays a crucial role in activating the substrate towards nucleophilic attack. However, despite the favorable electronics, achieving a high yield of the desired product can be challenging. This guide will address the potential pitfalls and provide solutions to overcome them.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield, or in some cases, no formation of the desired 1-(Methanesulfonylmethyl)-4-nitrobenzene. What are the likely causes and how can I rectify this?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Poor Quality of Starting Materials:

    • 1-(chloromethyl)-4-nitrobenzene: This starting material can degrade over time, especially if exposed to moisture, leading to the formation of 4-nitrobenzyl alcohol. The presence of this alcohol impurity will consume the base and reduce the amount of active nucleophile, thereby lowering the yield. It is crucial to use freshly prepared or purified 1-(chloromethyl)-4-nitrobenzene. You can find a reliable synthesis protocol for this starting material in the work of Livermore & Sealock (1947)[1].

    • Sodium Methanesulfinate: This salt is hygroscopic and can absorb moisture from the atmosphere, which can hinder its nucleophilicity. Ensure the sodium methanesulfinate is dry before use. If you suspect it has absorbed water, it can be dried under vacuum.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is generally preferred as it solvates the cation of the sulfinate salt, leaving the anion more "naked" and nucleophilic. Using a protic solvent like ethanol or water can solvate the nucleophile, reducing its reactivity and leading to lower yields.

    • Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material and product, as well as the formation of side products. A moderate temperature range, typically between 60-80 °C, is a good starting point. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of impurities. Again, TLC monitoring is your best tool to gauge the reaction's endpoint.

  • Presence of Water: Water can hydrolyze the 1-(chloromethyl)-4-nitrobenzene to 4-nitrobenzyl alcohol, a common side reaction that significantly reduces the yield of the desired sulfone. It is imperative to use anhydrous solvents and dry glassware.

Formation of Impurities

Question: My crude product shows multiple spots on the TLC plate, and the final purified product is still not clean. What are the common impurities, and how can I minimize their formation?

Answer: The formation of impurities is a frequent challenge in this synthesis. Here are some of the most common byproducts and strategies to mitigate them:

  • 4-Nitrobenzyl Alcohol: As mentioned earlier, this is a result of the hydrolysis of 1-(chloromethyl)-4-nitrobenzene.

    • Prevention: The most effective way to prevent its formation is to maintain strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried before use.

  • Bis(4-nitrobenzyl) Ether: This impurity can form if 4-nitrobenzyl alcohol, generated in situ, reacts with another molecule of 1-(chloromethyl)-4-nitrobenzene under the reaction conditions.

    • Prevention: Minimizing the formation of 4-nitrobenzyl alcohol by maintaining anhydrous conditions will consequently reduce the formation of this ether byproduct.

  • Oxidation of Sodium Methanesulfinate: Although less common under typical reaction conditions, oxidation of the sulfinate to a sulfonate can occur, which is a much poorer nucleophile.

    • Prevention: While difficult to completely avoid, ensuring a clean reaction setup and using high-purity reagents can help.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 1-(chloromethyl)-4-nitrobenzene and sodium methanesulfinate in the crude product.

    • Prevention: Optimize reaction conditions (temperature, time, and solvent) to drive the reaction to completion. Use a slight excess of sodium methanesulfinate (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the limiting reagent, 1-(chloromethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base in this reaction?

A1: The reaction relies on the nucleophilicity of the methanesulfinate anion. Adding an external base is generally not necessary and can complicate the reaction by promoting elimination or other side reactions. Sodium methanesulfinate itself provides the necessary nucleophile.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (1-(chloromethyl)-4-nitrobenzene) and the product (1-(Methanesulfonylmethyl)-4-nitrobenzene). The product, being more polar, will have a lower Rf value.

Q3: My purified product has a yellowish tint. Is this normal?

A3: Nitro-containing aromatic compounds are often pale yellow. A slight yellow color in the final product is generally acceptable. However, a dark yellow or brown color may indicate the presence of impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can often improve the color and purity.

Q4: What is the expected yield for this reaction?

A4: With optimized conditions and high-purity starting materials, yields can be good to excellent. However, without a specific literature precedent for this exact transformation, a reasonable target would be in the range of 60-80%. Low yields are a clear indication that one or more of the troubleshooting points discussed above need to be addressed.

Proposed Experimental Protocol

This protocol is a generalized procedure based on established principles for similar nucleophilic substitution reactions to form sulfones. Optimization may be required for your specific laboratory conditions.

Materials:

  • 1-(chloromethyl)-4-nitrobenzene

  • Sodium methanesulfinate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methanesulfinate (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Addition of Starting Material: Dissolve 1-(chloromethyl)-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium methanesulfinate at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 1-(Methanesulfonylmethyl)-4-nitrobenzene as a solid.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Equivalents
1-(chloromethyl)-4-nitrobenzene171.581.0
Sodium methanesulfinate102.091.1

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products SM 1-(chloromethyl)-4-nitrobenzene TS [CH3SO2---CH2(ArNO2)---Cl]⁻ SM->TS Nucleophilic Attack Nuc Sodium Methanesulfinate (CH3SO2Na) Nuc->TS Prod 1-(Methanesulfonylmethyl)-4-nitrobenzene TS->Prod Salt NaCl TS->Salt

Caption: SN2 mechanism for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or No Product CheckReagents Check Starting Material Quality Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup DegradedSM Degraded 1-(chloromethyl)-4-nitrobenzene? CheckReagents->DegradedSM WetNuc Hygroscopic Sodium Methanesulfinate? CheckReagents->WetNuc WrongSolvent Incorrect Solvent? CheckConditions->WrongSolvent WrongTemp Suboptimal Temperature? CheckConditions->WrongTemp WrongTime Incorrect Reaction Time? CheckConditions->WrongTime Hydrolysis Evidence of Hydrolysis? CheckWorkup->Hydrolysis DegradedSM->WetNuc No PurifySM Purify/Use Fresh Starting Material DegradedSM->PurifySM Yes WetNuc->CheckConditions No DryNuc Dry Nucleophile Under Vacuum WetNuc->DryNuc Yes Success Improved Yield PurifySM->Success DryNuc->Success WrongSolvent->WrongTemp No UsePolarAprotic Use Anhydrous DMF or DMSO WrongSolvent->UsePolarAprotic Yes WrongTemp->WrongTime No OptimizeTemp Optimize Temperature (60-80 °C) WrongTemp->OptimizeTemp Yes MonitorTLC Monitor by TLC for Completion WrongTime->MonitorTLC Yes UsePolarAprotic->Success OptimizeTemp->Success MonitorTLC->Success UseAnhydrous Ensure Anhydrous Conditions Hydrolysis->UseAnhydrous Yes Hydrolysis->Success No UseAnhydrous->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Livermore, A. H.; Sealock, R. R. (1947). Journal of the American Chemical Society, 69(5), 1227-1228. [Link]

  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 1-(Chloromethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link][3]

Sources

common side reactions in the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene, a key building block in medicinal chemistry, is primarily achieved through two common pathways:

  • Nucleophilic Substitution: This is a direct approach involving the reaction of a 4-nitrobenzyl halide with a methanesulfinate salt. It is often favored for its atom economy and straightforward nature.

  • Oxidation of a Thioether Precursor: This two-step method involves the initial synthesis of 1-(Methylsulfanylmethyl)-4-nitrobenzene, followed by its oxidation to the desired sulfone. This route offers flexibility in the choice of oxidizing agents.

This guide will focus on troubleshooting issues related to both pathways, providing in-depth solutions grounded in mechanistic understanding.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Route 1: Nucleophilic Substitution (4-Nitrobenzyl Halide + Methanesulfinate)

Question 1: My reaction yield is low, and I've isolated a significant amount of an unexpected isomer. What is happening?

Answer: This is a classic case of competitive O- versus S-alkylation. The methanesulfinate anion (CH₃SO₂⁻) is an ambident nucleophile , meaning it can attack the electrophilic benzyl carbon via the sulfur atom (S-alkylation) to form the desired sulfone, or via one of the oxygen atoms (O-alkylation) to form the undesired methyl 4-nitrobenzenesulfinate ester byproduct.

  • Mechanistic Insight: The outcome is often dictated by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a "soft" nucleophile, while the oxygen atom is "hard." The benzylic carbon in 4-nitrobenzyl bromide is a relatively "soft" electrophile. According to HSAB principles, soft-soft interactions are favored, leading preferentially to the sulfone. However, reaction conditions can shift this balance.

  • Troubleshooting & Optimization:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred. They effectively solvate the cation (e.g., Na⁺) without strongly solvating the sulfinate anion, leaving the softer sulfur atom more available for reaction. Protic solvents (like ethanol or water) can solvate the oxygen atoms of the nucleophile through hydrogen bonding, potentially favoring S-alkylation, but can also lead to competing solvolysis of the benzyl halide.

    • Counter-ion: The nature of the cation associated with the methanesulfinate can influence the reaction. Looser ion pairs (e.g., with potassium or cesium) can increase the nucleophilicity of the sulfur atom.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically more stable product, which is the sulfone.

G cluster_0 Ambident Nucleophile Attack start 4-Nitrobenzyl Bromide + Sodium Methanesulfinate sulfone Desired Product: 1-(Methanesulfonylmethyl)-4-nitrobenzene (S-Alkylation) ester Byproduct: Methyl 4-nitrobenzenesulfinate (O-Alkylation)

Question 2: My reaction mixture turned very dark, and I isolated a dimeric compound, 1,2-bis(4-nitrophenyl)ethane. Why did this form?

Answer: The formation of this dimer points towards a single-electron transfer (SET) or radical-anion mechanism, which can compete with the standard Sₙ2 pathway.[1]

  • Mechanistic Insight: The electron-withdrawing nitro group makes the 4-nitrobenzyl bromide an excellent electron acceptor. A nucleophile can donate a single electron to the substrate, forming a 4-nitrobenzyl radical anion, which then fragments into a 4-nitrobenzyl radical and a bromide anion. Two of these radicals can then couple to form the 1,2-bis(4-nitrophenyl)ethane dimer.[1]

  • Troubleshooting & Optimization:

    • Control Reaction Conditions: This side reaction is often promoted by light, high temperatures, or certain solvents. Running the reaction in the dark and at a controlled, moderate temperature can help suppress radical formation.

    • Purity of Reagents: Ensure your solvent is free of impurities that could initiate radical reactions. The purity of the sodium methanesulfinate is also crucial.

    • Nucleophile Choice: While you are constrained to methanesulfinate, be aware that "softer," more polarizable nucleophiles are more prone to engage in SET mechanisms with substrates like 4-nitrobenzyl bromide.[1]

Route 2: Oxidation of 1-(Methylsulfanylmethyl)-4-nitrobenzene

Question 3: My final product is contaminated with the corresponding sulfoxide. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a frequent issue, resulting in a mixture of the starting thioether, the intermediate sulfoxide, and the final sulfone. Separating the sulfoxide and sulfone can be particularly difficult due to their similar polarities.

  • Mechanistic Insight: The oxidation of a sulfide to a sulfone proceeds in two steps. The first oxidation (sulfide to sulfoxide) is generally faster than the second (sulfoxide to sulfone). This is because the sulfur atom in the sulfoxide is less nucleophilic (more oxidized) than in the sulfide, making the second oxidation more sluggish.

  • Troubleshooting & Optimization:

    • Stoichiometry of Oxidant: Ensure you are using at least two full equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete conversion.[2]

    • Reaction Time and Temperature: The second oxidation step may require longer reaction times or slightly elevated temperatures compared to the first. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

    • Choice of Oxidant: Some oxidizing systems are specifically designed for complete oxidation to sulfones. For example, urea-hydrogen peroxide with phthalic anhydride is reported to yield sulfones without observing the sulfoxide intermediate.[3] Oxone® (potassium peroxymonosulfate) is another powerful and reliable oxidant for this transformation.[2]

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic Acid 2-3 eq. H₂O₂, refluxInexpensive, common reagentsCan require heat, potential for side reactions
m-CPBA 2.1-2.2 eq., CH₂Cl₂Clean, predictableExpensive, potentially explosive
Oxone® >2 eq., MeOH/H₂OPowerful, effective, easy workupRequires aqueous solvent system
Urea-H₂O₂ Ethyl acetateMetal-free, environmentally benignMay require specific activators

Question 4: I am concerned about over-oxidation and degradation of my product. How can I avoid this?

Answer: While sulfones are generally robust, aggressive oxidizing conditions can potentially lead to unwanted side reactions, particularly involving the nitroaromatic ring.

  • Mechanistic Insight: The nitro group is a strong deactivating group, making the aromatic ring electron-deficient and generally resistant to oxidation. However, extremely harsh conditions (e.g., hot concentrated nitric or chromic acid) could lead to ring degradation or other undesired reactions.[4]

  • Troubleshooting & Optimization:

    • Select a Milder Oxidant: Use controlled oxidizing agents like hydrogen peroxide, m-CPBA, or Oxone® under the recommended stoichiometric and temperature conditions.[2][3][5] Avoid overly aggressive reagents like permanganate or chromates unless necessary and carefully controlled.

    • Temperature Control: Perform the oxidation at a controlled temperature. Many sulfide-to-sulfone oxidations proceed efficiently at room temperature or with gentle heating.[2] Avoid excessive temperatures which can accelerate side reactions.

    • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material and sulfoxide intermediate are consumed (as determined by TLC or LC-MS), proceed with the workup promptly to avoid prolonged exposure of the product to the oxidant.

G cluster_1 Oxidation Troubleshooting Workflow start Reaction Complete? (Check by TLC/LC-MS) incomplete Issue: Incomplete Oxidation (Sulfoxide remains) complete Issue: Potential Over-oxidation (Degradation products observed) solution1 Solution: 1. Add more oxidant (0.1-0.2 eq.) 2. Increase reaction time/temp 3. Consider a stronger oxidant (e.g., Oxone®) solution2 Solution: 1. Use stoichiometric oxidant (2.1 eq.) 2. Maintain lower temperature 3. Choose a milder system (e.g., H₂O₂) end Pure Sulfone

III. Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium methanesulfinate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Reaction: To the stirred solution, add 4-nitrobenzyl bromide (1.05 eq.) portion-wise at room temperature. Safety Note: 4-nitrobenzyl bromide is a lachrymator and should be handled in a fume hood.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be more polar than the starting bromide.

  • Workup: Once the reaction is complete, pour the mixture into ice-water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product with water, then a small amount of cold ethanol. If necessary, recrystallize from ethanol or purify by silica gel column chromatography to remove any sulfinate ester byproduct.

Protocol 2: Synthesis via Oxidation of Thioether
  • Reaction Setup: Dissolve 1-(Methylsulfanylmethyl)-4-nitrobenzene (1.0 eq.) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (2.2 eq.) dropwise, ensuring the internal temperature does not rise excessively.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the starting material and the sulfoxide intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until a test with peroxide strips indicates no remaining oxidant.[2] Pour the mixture into water.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol is typically sufficient to yield the pure sulfone.

IV. References

  • Lutz, M., Wenzler, M., & Likthotvorik, I. (2018). A Metal-Free and Environmentally Benign Oxidation of Sulfides to Sulfones. Synthesis, 50(11), 2231-2234.

  • Nobles, W. L., & Thompson, B. B. (1965). Synthesis of 1-(methylsulfonyl)-4-nitrobenzene. Journal of Pharmaceutical Sciences, 54(4), 576-579.

  • Ma, J. (2007). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o2299.

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017). Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones Using 2,2,2-Trifluoroacetophenone and H₂O₂. Synthesis, 49(05), 917-924.

  • Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Temperature-Controlled Chemoselective Aerobic Oxidation of Sulfides to Sulfoxides and Sulfones. Organic Letters, 21(22), 8925-8929.

  • Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Tantalum Carbide- and Niobium Carbide-Catalyzed Oxidation of Sulfides to Sulfoxides and Sulfones. Synlett, 2010(10), 1557-1561.

  • Hradil, P., & Večeřa, M. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications, 47(3), 843-849.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Lee, S., & Lee, K. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14163–14172.

  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Applicable Chemistry, 8(2), 735-748.

  • Deeming, A. S., Russell, C. J., Henessy, A. J., & Willis, M. C. (2014). Sulfone Synthesis through In Situ Sulfinate Salt Formation. Organic Letters, 16(1), 150-153.

  • Google Patents. (1994). A process for preparing sulfones. Retrieved from

  • Lee, T. R., & Lee, J. W. (2020). Cyanide-Mediated Sulfone Synthesis from Vinyl Sulfones. Synlett, 31(05), 455-458.

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This molecule is a key intermediate in various research and development applications, particularly in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the nucleophilic substitution of a 4-nitrobenzyl halide with a methanesulfinate salt, is robust yet susceptible to the formation of several challenging impurities.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, mitigating, and removing common impurities encountered during this reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your target compound.

Primary Synthetic Pathway: Nucleophilic Substitution

The most common and efficient route to 1-(Methanesulfonylmethyl)-4-nitrobenzene is the S_N2 reaction between 4-nitrobenzyl bromide and sodium methanesulfinate. The methanesulfinate anion acts as a soft nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Nitrobenzyl Bromide plus1 + Sodium Methanesulfinate CH₃SO₂⁻Na⁺ Target_Molecule

Caption: Primary S_N2 synthesis route for 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, although the starting material is consumed. What happened?

A: Low yields with complete consumption of starting material often point to the formation of soluble side products that are lost during workup or purification. The two most common culprits are the O-alkylation isomer and the dimerized product, 1,2-bis(4-nitrophenyl)ethane. Both are discussed in detail in the Troubleshooting Guide below. The dimer is particularly prevalent when using 4-nitrobenzyl bromide or iodide due to competing single-electron transfer (SET) mechanisms.[1][2]

Q2: My TLC analysis shows a persistent spot very close to my product spot. What is it likely to be?

A: A side product with similar polarity to your desired sulfone is most likely the isomeric O-alkylation product, 4-nitrobenzyl methanesulfonate. The sulfonate ester has a polarity comparable to the sulfone, making them difficult to separate by standard silica gel chromatography. See Section 3 for mitigation and advanced purification strategies.

Q3: The final isolated product has a distinct yellow or brownish tint, even after initial purification. What causes this?

A: While the product itself is typically a white to pale yellow solid, a noticeable color often indicates the presence of nitrophenolic impurities or degradation products. These can arise from hydrolysis of the starting 4-nitrobenzyl halide under slightly basic conditions during workup or from oxidative side reactions. Ensuring a neutral pH during aqueous extraction and performing recrystallization can often resolve this issue.

Q4: What is the most effective method for monitoring the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient and effective method. A solvent system of 30-50% ethyl acetate in hexanes typically provides good separation between the non-polar starting material (4-nitrobenzyl bromide), the moderately polar product, and any highly polar baseline impurities. Staining with potassium permanganate can help visualize spots that are not UV-active.

Troubleshooting Guide: Identification and Mitigation of Key Impurities

This section provides a detailed analysis of the most common impurities, their formation mechanisms, and actionable protocols to overcome them.

Impurity Profile Overview
Impurity NameStructureFormation MechanismKey Identification Method
O-Alkylation Isomer 4-nitrobenzyl methanesulfonateAmbident nucleophilic attack¹H NMR (distinctive CH₂ shift)
Dimer 1,2-bis(4-nitrophenyl)ethaneSingle-Electron Transfer (SET)LC-MS (M+H⁺ at ~273.25)
Oxidation Product 1-(Methylsulfonyl)-4-nitrobenzeneOver-oxidation/degradation¹H NMR (absence of CH₂ signal)
Solvolysis Product 4-nitrobenzyl alcohol/etherReaction with protic solventGC-MS or ¹H NMR
The O-Alkylation Isomer: 4-Nitrobenzyl methanesulfonate

Causality & Mechanism: The methanesulfinate anion (CH₃SO₂⁻) is an ambident nucleophile, meaning it has two nucleophilic sites: the sulfur atom and the oxygen atoms. While attack by the "soft" sulfur center is generally preferred with a "soft" electrophile like a benzyl bromide (Pearson's HSAB principle), a significant amount of attack can occur at the "hard" oxygen center, leading to the undesired sulfonate ester isomer. This is especially favored in polar protic solvents (e.g., ethanol, water) which can solvate the oxygen atoms effectively.

Impurity_Formation start 4-Nitrobenzyl Bromide + CH₃SO₂⁻Na⁺ S_Alkylation S-Attack (Desired) Favored in Polar Aprotic Solvents (DMF, DMSO) start->S_Alkylation S_N2 O_Alkylation O-Attack (Impurity) Favored in Polar Protic Solvents (Ethanol, Methanol) start->O_Alkylation S_N2 Product Product: 1-(Methanesulfonylmethyl)-4-nitrobenzene S_Alkylation->Product Impurity Isomer Impurity: 4-Nitrobenzyl methanesulfonate O_Alkylation->Impurity

Caption: Competing S- vs. O-alkylation pathways for the methanesulfinate anion.

Identification:

  • ¹H NMR: The key diagnostic is the chemical shift of the benzylic methylene (-CH₂-) protons. In the desired sulfone product, this signal appears around δ 4.4-4.5 ppm . In the undesired sulfonate ester isomer, the protons are more deshielded by the adjacent oxygen and typically appear further downfield, around δ 5.2-5.4 ppm .

  • TLC/HPLC: As mentioned, the isomer often has a very similar R_f value or retention time, but careful optimization of the mobile phase can sometimes achieve separation.

Mitigation Protocol:

  • Solvent Choice (Critical): Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents do not solvate the oxygen atoms of the nucleophile as strongly, leaving the more nucleophilic sulfur atom free to react.

  • Temperature Control: Keep the reaction temperature moderate (e.g., 25-50 °C). Higher temperatures can sometimes increase the amount of O-alkylation.

  • Counter-ion: Using sodium or potassium as the counter-ion for the methanesulfinate is standard and generally effective.

The Dimer: 1,2-bis(4-nitrophenyl)ethane

Causality & Mechanism: The 4-nitrobenzyl system is highly susceptible to single-electron transfer (SET) reactions, which compete with the S_N2 pathway.[1] An electron can transfer from the nucleophile to the 4-nitrobenzyl bromide, generating a 4-nitrobenzyl radical. This radical can then rapidly dimerize to form the stable 1,2-bis(4-nitrophenyl)ethane impurity. This pathway is more common with more easily reduced halides (I > Br > Cl).

Identification:

  • LC-MS: This is the most definitive method. The dimer will show a clear molecular ion peak corresponding to its mass (C₁₄H₁₂N₂O₄, MW ≈ 272.26).

  • ¹H NMR: The dimer is highly symmetric. It will show aromatic signals and a characteristic singlet for the four benzylic protons (-CH₂-CH₂-) around δ 2.9-3.1 ppm .

  • Solubility: The dimer is significantly less polar than the sulfone product and will have much lower solubility in polar solvents. It may crash out of the reaction mixture or be easily separated during chromatography.

Mitigation Protocol:

  • Halide Choice: If possible, use 4-nitrobenzyl chloride instead of the bromide. The higher reduction potential of the chloride makes the SET pathway less favorable.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from potentially initiating or participating in radical chain reactions.

  • Add Radical Inhibitors: In difficult cases, adding a small amount of a radical scavenger like TEMPO or hydroquinone can suppress the SET pathway, though this may require optimization.

Oxidation/Degradation Products

Causality & Mechanism:

  • 1-(Methylsulfonyl)-4-nitrobenzene: This impurity arises from the formal loss of the methylene bridge. It can occur under harsh oxidative conditions or as a byproduct of alternative synthetic routes.[3]

  • 4-Nitrobenzoic acid: This can form if the benzylic carbon is oxidized, which can happen if the reaction is exposed to air for prolonged periods at elevated temperatures, or if oxidizing contaminants are present.

Identification:

  • ¹H NMR: 1-(Methylsulfonyl)-4-nitrobenzene is easily identified by the complete absence of the benzylic CH₂ signal and the presence of only the methyl sulfone singlet (around δ 3.2 ppm) and aromatic signals. 4-Nitrobenzoic acid will show a broad carboxylic acid proton signal (>10 ppm) and characteristic aromatic signals.

  • Workup: 4-Nitrobenzoic acid is acidic and can be removed with a basic wash (e.g., dilute NaHCO₃ solution) during the workup.

Mitigation Protocol:

  • Inert Atmosphere: As with dimerization, use an inert atmosphere to prevent air oxidation.

  • Purified Reagents: Ensure solvents and reagents are free from peroxides or other oxidizing impurities.

  • Controlled Temperature: Avoid excessive heating during the reaction and workup.

Analytical and Purification Protocols

Protocol 4.1: Standard TLC Analysis
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: 40% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV light (254 nm): Product and aromatic impurities will be visible.

    • Stain: A potassium permanganate (KMnO₄) dip, which will stain the sulfone product and many impurities.

  • Expected R_f Values:

    • 4-Nitrobenzyl Bromide: ~0.7-0.8

    • Dimer Impurity: ~0.6-0.7

    • Product: ~0.3-0.4

    • O-Alkylation Isomer: ~0.3-0.4 (often very close to the product)

Protocol 4.2: HPLC Method for Purity Assessment

This is a general method; optimization may be required.[4][5]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Protocol 4.3: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at both temperatures. Isopropanol or ethanol are often good starting points.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the chosen boiling solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Cool further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving purity issues based on initial analytical data.

Troubleshooting_Workflow start Crude Reaction Mixture Analysis tlc_hplc TLC / HPLC shows multiple spots start->tlc_hplc low_yield Low Yield, Starting Material Consumed start->low_yield nmr Analyze ¹H NMR tlc_hplc->nmr spot_near_product Spot near product R_f? (TLC/HPLC) nmr->spot_near_product Check Polarity low_yield->nmr ch2_signal CH₂ signal at ~5.3 ppm? spot_near_product->ch2_signal Yes ch2_dimer_signal CH₂-CH₂ signal at ~3.0 ppm? spot_near_product->ch2_dimer_signal No ch2_signal->ch2_dimer_signal No o_alkylation Diagnosis: O-Alkylation Isomer Action: Re-run in DMF/DMSO ch2_signal->o_alkylation Yes no_ch2_signal Benzylic CH₂ absent? ch2_dimer_signal->no_ch2_signal No dimer Diagnosis: Dimerization Action: Use 4-nitrobenzyl chloride, run under N₂ ch2_dimer_signal->dimer Yes oxidation Diagnosis: Oxidation Product Action: Run under N₂, use pure solvents no_ch2_signal->oxidation Yes success Pure Product o_alkylation->success dimer->success oxidation->success

Caption: A logical workflow for troubleshooting common impurities.

References

  • PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Šilhán, J., et al. (1971). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications. [Link][1]

  • Kam, T. & Lim, T. (1993). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. Journal of the Chemical Society, Perkin Transactions 2. [Link][2]

  • Ma, J. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online. [Link][3]

  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for Nitrobenzenes. Agency for Toxic Substances and Disease Registry. [Link][4]

  • Kevill, D. N., et al. (2014). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. [Link][6]

  • Nucleophilic Substitution Reactions. Arts, Science, and Commerce College, Kolhar. [Link][7]

Sources

preventing decomposition of 1-(Methanesulfonylmethyl)-4-nitrobenzene during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 1-(Methanesulfonylmethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common challenges and provide in-depth troubleshooting strategies to mitigate decomposition during its use in chemical reactions. Our approach is rooted in a mechanistic understanding of the compound's reactivity to ensure the integrity of your experiments and the purity of your products.

Understanding the Molecule: Key Stability-Influencing Features

1-(Methanesulfonylmethyl)-4-nitrobenzene is a valuable building block, but its structure contains two key functional groups that significantly influence its stability and reactivity: the nitro group and the methanesulfonyl group. Both are potent electron-withdrawing groups, which render the benzylic protons on the methylene bridge (-CH2-) notably acidic.[1] This acidity is the primary driver of several potential decomposition pathways, particularly in the presence of bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments with 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Q1: My reaction mixture turns dark brown/black upon addition of a strong base. What is happening and how can I prevent it?

A1: The formation of a dark-colored mixture upon addition of a strong base is a common indicator of decomposition. This is likely due to the formation of highly conjugated and colored byproducts arising from the deprotonation of the acidic methylene protons, followed by subsequent side reactions.

Underlying Cause:

The benzylic protons of 1-(Methanesulfonylmethyl)-4-nitrobenzene are significantly acidic due to the combined electron-withdrawing effects of the para-nitro group and the adjacent methanesulfonyl group.[2][3] Strong bases can readily deprotonate the methylene bridge to form a resonance-stabilized carbanion. While this carbanion is a key intermediate for many desired reactions (e.g., alkylations, aldol-type reactions), its high reactivity can also lead to undesired pathways if not properly controlled.

Troubleshooting Strategies:

  • Base Selection: Opt for a weaker base that is still capable of deprotonating the methylene group to the desired extent. The choice of base is critical and should be tailored to the specific reaction.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of decomposition reactions. Add the base slowly to control any exotherms.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the carbanion or other sensitive intermediates.

ParameterRecommendationRationale
Base Use milder bases like K2CO3, Et3N, or DBU before resorting to stronger bases like NaH, LDA, or n-BuLi.Minimizes side reactions by controlling the concentration and reactivity of the carbanion.
Temperature Maintain low temperatures (-78 °C to 0 °C) during base addition and reaction.Reduces the rate of decomposition pathways, which often have higher activation energies than the desired reaction.
Atmosphere Utilize an inert atmosphere (N2 or Ar).Prevents oxidation of the electron-rich carbanion intermediate.

Q2: I am attempting a nucleophilic substitution reaction, but I am observing the formation of 4,4'-dinitro-1,2-diphenylethene as a major byproduct. What is the cause?

A2: The formation of 4,4'-dinitro-1,2-diphenylethene (a stilbene derivative) is a strong indication of a base-mediated dimerization of your starting material.

Underlying Cause:

This side reaction is initiated by the deprotonation of the methylene group to form the benzylic carbanion. This carbanion can then act as a nucleophile and attack the electrophilic benzylic carbon of another molecule of 1-(Methanesulfonylmethyl)-4-nitrobenzene, displacing the methanesulfonyl group. Subsequent elimination of the second methanesulfonyl group leads to the formation of the stilbene.

Experimental Protocol to Minimize Dimerization:

  • Reaction Setup: Under an inert atmosphere, dissolve the electrophile (if any) in a suitable anhydrous solvent (e.g., THF, DMF) and cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Slow Addition: In a separate flask, prepare a solution of 1-(Methanesulfonylmethyl)-4-nitrobenzene in the same solvent.

  • Controlled Deprotonation: Slowly add the base to the solution of 1-(Methanesulfonylmethyl)-4-nitrobenzene at low temperature.

  • Transfer: Transfer the pre-formed carbanion solution slowly via cannula to the cooled solution of the electrophile.

This "inverse addition" procedure ensures that the concentration of the carbanion is kept low and that it preferentially reacts with the intended electrophile rather than another molecule of the starting material.

Q3: Can I reduce the nitro group without affecting the methanesulfonyl group?

A3: Yes, the selective reduction of the nitro group in the presence of a sulfone is a well-established transformation. However, the choice of reducing agent is crucial to avoid undesired side reactions.

Recommended Reducing Agents and Conditions:

Reducing AgentConditionsComments
H2, Pd/C Methanol or Ethanol, room temperature, atmospheric pressureGenerally clean and efficient. The sulfone group is stable under these conditions.
Fe/NH4Cl Ethanol/Water, refluxA classic and cost-effective method. The sulfone is inert.
SnCl2·2H2O Ethanol or Ethyl Acetate, refluxMild and effective for selective nitro group reduction.[4]
Sodium Dithionite (Na2S2O4) Biphasic system (e.g., Dichloromethane/Water) with a phase-transfer catalystA mild reducing agent that is compatible with many functional groups.

Reagents to Avoid:

  • Strong Hydride Reagents (e.g., LiAlH4): These reagents can potentially reduce the sulfone group, although the nitro group is typically more reactive.

  • Dissolving Metal Reductions (e.g., Na/NH3): These conditions can lead to the cleavage of the C-S bond in the sulfone.[5]

Potential Decomposition Pathways: A Mechanistic Overview

Understanding the potential decomposition pathways is key to preventing them. Below are diagrams illustrating the most probable mechanisms of degradation for 1-(Methanesulfonylmethyl)-4-nitrobenzene.

1. Base-Mediated Dimerization and Stilbene Formation

This pathway is prevalent in the presence of strong bases and in the absence of a suitable electrophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Start 1-(Methanesulfonylmethyl)- 4-nitrobenzene Carbanion Resonance-Stabilized Carbanion Start->Carbanion Base Dimer Dimeric Intermediate Carbanion->Dimer + Start Stilbene 4,4'-Dinitro-1,2- diphenylethene Dimer->Stilbene - 2x MeSO2H

Caption: Base-mediated dimerization leading to stilbene formation.

2. Ramberg-Bäcklund Type Rearrangement (if α-halogenation occurs)

If the reaction conditions can lead to halogenation at the benzylic position (e.g., presence of N-halosuccinimides), a Ramberg-Bäcklund type rearrangement can occur upon treatment with a base.[6][7]

G Start_Halogenated α-Halo-1-(Methanesulfonylmethyl)- 4-nitrobenzene Deprotonation Deprotonation (Base) Start_Halogenated->Deprotonation Episulfone Thiirane Dioxide Intermediate Deprotonation->Episulfone Intramolecular SN2 Alkene Stilbene Derivative (Decomposition Product) Episulfone->Alkene Extrusion of SO2

Caption: Potential Ramberg-Bäcklund decomposition pathway.

General Recommendations for Handling and Storage

To ensure the longevity and reactivity of 1-(Methanesulfonylmethyl)-4-nitrobenzene, please adhere to the following storage and handling guidelines:

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents during storage.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By understanding the inherent reactivity of 1-(Methanesulfonylmethyl)-4-nitrobenzene and implementing these preventative and troubleshooting measures, researchers can significantly improve the success rate of their synthetic endeavors and ensure the formation of high-purity products.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

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  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.). Retrieved from a source providing notes on the salt formation reaction of primary and secondary nitroalkanes.
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  • ResearchGate. (2025, August 6). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Retrieved from [Link]

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  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Reddit. (2021, March 18). Protecting a nitro group. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

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  • Filo. (2025, October 3). For carbanion, what is the stability order of the following compounds? Retrieved from [Link]

  • ResearchGate. (2025, October 16). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]

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Sources

identifying byproducts in 1-(Methanesulfonylmethyl)-4-nitrobenzene synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this synthesis, with a focus on identifying potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene is a crucial step in the development of various pharmacologically active molecules. The purity of this intermediate is paramount for the success of subsequent reactions and the biological activity of the final compound. This guide provides in-depth technical assistance in a question-and-answer format to address common issues encountered during this synthesis, particularly the identification of byproducts through NMR analysis.

Troubleshooting Guide: Interpreting Your NMR Spectra

This section addresses specific issues you might encounter when analyzing the NMR spectra of your crude reaction mixture.

Question 1: I see more than the expected four aromatic protons and two singlets for the methylene and methyl groups in my ¹H NMR spectrum. What are these extra peaks?

This is a common observation and often indicates the presence of unreacted starting materials or byproducts. Let's break down the possibilities:

Plausible Synthetic Route:

A common method for synthesizing 1-(Methanesulfonylmethyl)-4-nitrobenzene involves the nucleophilic substitution of a 4-nitrobenzyl halide (e.g., bromide) with a methanethiolate source, followed by oxidation of the resulting sulfide. An alternative, more direct route is the reaction of 4-nitrobenzyl bromide with sodium methanesulfinate.

Synthesis and Byproducts cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide product 1-(Methanesulfonylmethyl)- 4-nitrobenzene 4-nitrobenzyl_bromide->product Nucleophilic Substitution sulfide Methyl (4-nitrobenzyl) sulfide 4-nitrobenzyl_bromide->sulfide Reaction with Methanethiolate alcohol 4-Nitrobenzyl alcohol 4-nitrobenzyl_bromide->alcohol Hydrolysis dimer 1,2-Bis(4-nitrophenyl)ethane 4-nitrobenzyl_bromide->dimer Radical Coupling sodium_methanesulfinate Sodium Methanesulfinate sodium_methanesulfinate->product sulfoxide Methyl (4-nitrobenzyl) sulfoxide sulfide->sulfoxide Incomplete Oxidation NMR_Troubleshooting_Workflow start Analyze ¹H NMR Spectrum q1 Extra peaks observed? start->q1 a1_yes Identify unreacted starting materials and byproducts (Table 1) q1->a1_yes Yes a1_no Proceed with purification q1->a1_no No q2 Unexpected upfield singlet? a1_yes->q2 a2_yes Likely sulfoxide byproduct. Confirm with spiking experiment or further oxidation. q2->a2_yes Yes q3 Complex aromatic multiplet? q2->q3 No q3->a1_no No a3_yes Consider strong coupling or over-nitration byproducts. Utilize 2D NMR for clarification. q3->a3_yes Yes

Caption: A workflow for troubleshooting the NMR spectrum of crude 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Conclusion

The successful synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene relies on careful execution and diligent product analysis. By understanding the potential side reactions and the characteristic NMR signatures of the resulting byproducts, researchers can optimize their reaction conditions to achieve high purity of the desired compound. This guide serves as a starting point for troubleshooting, and we encourage the use of complementary analytical techniques for unambiguous structure elucidation.

References

  • ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]

  • Prousek, J. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • James, M. J. et al.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. 2015, 27, 2015-2017.
  • Google Patents. CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid.
  • Google Patents. EP1334956A2 - Method for preparing sulfone or sulfoxide compound.
  • Nature. A reagent to access methyl sulfones. [Link]

  • Royal Society of Chemistry. Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

  • Royal Society of Chemistry. The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Google Patents. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PubChem. 1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-4-(4-nitrobenzyl_sulfonyl_benzene]([Link]

  • PrepChem. Synthesis of sodium 4-nitrobenzyl sulfonate. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Chegg. Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3, taken with a. [Link]

Validation & Comparative

The Enigmatic Bioactivity of 1-(Methanesulfonylmethyl)-4-nitrobenzene Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activity is a perpetual endeavor. Within this pursuit, the family of 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives presents a compelling, albeit underexplored, scaffold. This guide offers an in-depth, objective comparison of the potential biological activities of these derivatives, drawing upon experimental data from structurally related compounds to illuminate their therapeutic promise and guide future research. By examining the known bioactivities of the core nitroaromatic and sulfone moieties, we can construct a predictive framework for the activity of this specific chemical class.

Deconstructing the Core Scaffold: A Tale of Two Moieties

The biological potential of 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives is intrinsically linked to its two key structural components: the nitrobenzene ring and the methanesulfonylmethyl group. Understanding the established roles of each is paramount to predicting the bioactivity of the combined entity.

The Nitroaromatic Moiety: A Double-Edged Sword

Nitroaromatic compounds are notorious for their broad-spectrum biological effects, which can range from therapeutic to toxic.[1][2] The nitro group, a potent electron-withdrawing feature, is often a prerequisite for bioactivity. However, it is also associated with mutagenicity and carcinogenicity, primarily through reductive activation by cellular nitroreductases to reactive intermediates that can damage DNA.[3][4] Despite these concerns, the nitro-group is a key component of several approved drugs, highlighting its therapeutic potential when appropriately modulated within a molecular scaffold.

The Sulfone Group: A Versatile Pharmacophore

The sulfone group (R-SO₂-R') is a common motif in medicinal chemistry, prized for its ability to act as a rigid linker, a hydrogen bond acceptor, and a bioisostere for other functional groups. Compounds incorporating a methylsulfonylbenzene scaffold have demonstrated promising antitumor activities.[5][6] Furthermore, sulfone-stabilized compounds have been investigated for their antimicrobial properties.[7]

The combination of these two moieties in 1-(Methanesulfonylmethyl)-4-nitrobenzene suggests a potential for a range of biological activities, including anticancer and antimicrobial effects. The methanesulfonylmethyl group may serve to modulate the electronic properties and steric bulk of the nitrobenzene ring, potentially influencing its interaction with biological targets and mitigating some of the toxicities associated with nitroaromatics.

Comparative Analysis of Biological Activity: Insights from Analogs

Direct experimental data on the biological activity of 1-(Methanesulfonylmethyl)-4-nitrobenzene is scarce in the public domain.[8] However, by examining the activities of structurally related compounds, we can infer its potential and identify promising avenues for derivatization and screening.

Anticancer Potential

The anticancer potential of this scaffold can be inferred from studies on related methylsulfonylbenzene and nitroaromatic compounds.

Table 1: Anticancer Activity of Structurally Related Compound Classes

Compound ClassExample Target(s)Reported ActivityKey Structural FeaturesReference(s)
Methylsulfonylbenzene Derivatives Tyrosine kinases (EGFR, HER2), COX-2Inhibition of cancer cell proliferation, induction of apoptosisThe presence of the methylsulfonyl group is often crucial for activity.[5]
Nitroimidazole Derivatives Hypoxia-inducible pathwaysCytotoxicity against various cancer cell lines, particularly under hypoxic conditions.The nitro group is essential for reductive activation.[9]
4-Nitrobenzyl Carbamates DNAProdrugs for gene-directed enzyme prodrug therapy (GDEPT).The nitrobenzyl group is cleaved by nitroreductase to release an active alkylating agent.[10]

Based on this comparative data, it is plausible that 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives could exhibit anticancer activity through mechanisms such as kinase inhibition or as bioreductive prodrugs. The methanesulfonylmethyl group could potentially enhance binding to target proteins or modulate the reduction potential of the nitro group.

Antimicrobial Potential

The combination of a sulfone and a nitroaromatic ring also suggests potential for antimicrobial activity.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

Compound ClassExample Target(s)Reported ActivityKey Structural FeaturesReference(s)
Sulfone-Stabilized N,N-dichloroamines General microbial membranes and proteinsBroad-spectrum antimicrobial activity against bacteria and fungi.The sulfone group stabilizes the active chlorine species.[7]
Nitroimidazole Derivatives DNAActivity against anaerobic bacteria and protozoa.The nitro group is reduced to form cytotoxic radicals.[11]
Sulfonyl Hydrazones InhA (enoyl-acyl carrier protein reductase)Antimycobacterial activity.The sulfonyl hydrazone scaffold is a key pharmacophore.[12]

These findings suggest that 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives warrant investigation as potential antimicrobial agents. The specific spectrum of activity would likely depend on the nature of further substitutions on the aromatic ring.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives, a systematic experimental approach is crucial. The following protocols provide a foundation for such an evaluation.

Synthesis of Derivatives

The synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives can be achieved through various established organic chemistry methods. A common route involves the nucleophilic substitution of a suitable leaving group on a 4-nitrobenzyl derivative with a methanesulfinate salt.

Synthesis_Workflow cluster_start Starting Materials 4-Nitrobenzyl_halide 4-Nitrobenzyl halide (e.g., bromide or chloride) Reaction Nucleophilic Substitution (e.g., in DMF or DMSO) 4-Nitrobenzyl_halide->Reaction Sodium_methanesulfinate Sodium methanesulfinate Sodium_methanesulfinate->Reaction Product 1-(Methanesulfonylmethyl)- 4-nitrobenzene Derivative Reaction->Product

Figure 1: General synthetic workflow for 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with test compounds and controls Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add solubilizing agent Incubate_2_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships and Future Directions

While definitive structure-activity relationships (SAR) for 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives await dedicated studies, we can extrapolate from related compound classes.[4][13][14]

  • Substitution on the Aromatic Ring: The position and electronic nature of substituents on the nitrobenzene ring will likely have a profound impact on activity. Electron-donating groups may decrease the reduction potential of the nitro group, potentially reducing both efficacy and toxicity. Conversely, additional electron-withdrawing groups could enhance activity in bioreductive contexts.

  • Modification of the Sulfone Moiety: Altering the alkyl group on the sulfone (e.g., replacing methyl with ethyl or larger groups) could influence steric interactions with target biomolecules and affect the compound's lipophilicity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(Methanesulfonylmethyl)-4-nitrobenzene derivatives with diverse substitutions on the aromatic ring and modifications of the sulfone group. Such studies will be instrumental in elucidating the SAR for this promising scaffold and identifying lead compounds for further development.

Conclusion

The 1-(Methanesulfonylmethyl)-4-nitrobenzene scaffold represents a largely untapped area for drug discovery. By drawing comparisons with structurally related compounds that have established anticancer and antimicrobial activities, this guide provides a predictive framework for the potential biological activities of this class of molecules. The inherent properties of the nitroaromatic and sulfone moieties suggest that these derivatives are worthy candidates for screening in these therapeutic areas. The provided experimental protocols offer a clear path for the systematic evaluation of novel analogs, which will be essential for building a comprehensive understanding of their structure-activity relationships and unlocking their full therapeutic potential.

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methanesulfonylmethyl)-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Retrieved from [Link]

  • ResearchGate. (2008). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. Retrieved from [Link]

  • ResearchGate. (2018). Antibacterial activity of 1-(4-methyl sulfonylphenyl)-3-(1-phenyl-3-aryl-1Hpyrazol-4-yl)-2- propen-1-ones and it's derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • SciSpace. (2001). In vitro evaluation of the activity of aromatic nitrocompounds against Trypanosoma cruzi. Retrieved from [Link]

  • PubMed. (2001). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl). Retrieved from [Link]

  • PubMed. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]

  • MDPI. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • IARC Publications. (n.d.). Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

  • MDPI. (2022). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

  • CUNY Academic Works. (2021). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Utility of 1-(Methanesulfonylmethyl)-4-nitrobenzene and 1-(Methylsulfinylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. This guide provides a detailed comparison of two structurally related building blocks: 1-(Methanesulfonylmethyl)-4-nitrobenzene (a sulfone) and 1-(methylsulfinylmethyl)-4-nitrobenzene (a sulfoxide). While differing by a single oxygen atom, their synthetic performance diverges significantly, a distinction critical for professionals in drug development and chemical research. This document will elucidate these differences through an analysis of their synthesis, reactivity, and applications, supported by established chemical principles and experimental insights.

Core Structural and Electronic Differences

The key to understanding the divergent reactivity of these two compounds lies in the oxidation state of the sulfur atom. In 1-(Methanesulfonylmethyl)-4-nitrobenzene, the sulfur is in a +6 oxidation state, bonded to two oxygen atoms and two carbon atoms. In contrast, the sulfur in 1-(methylsulfinylmethyl)-4-nitrobenzene is in a +4 oxidation state, bonded to one oxygen and two carbon atoms. This seemingly minor difference has profound implications for the electronic environment of the adjacent methylene (CH₂) group, which is the primary site of reactivity.

The sulfonyl group (-SO₂-) in the sulfone is a powerful electron-withdrawing group, a consequence of the high electronegativity of the two oxygen atoms. This strong inductive effect, coupled with resonance stabilization of the conjugate base, significantly increases the acidity of the α-protons on the adjacent methylene group. The sulfinyl group (-SO-) in the sulfoxide also withdraws electron density, but to a lesser extent. Consequently, the α-protons of the sulfone are considerably more acidic than those of the sulfoxide.

This difference in acidity is the cornerstone of their distinct synthetic applications. The enhanced acidity of the sulfone's α-protons facilitates the formation of a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.

Synthesis of the Precursors: A Unified Approach

A comparative analysis necessitates a common and efficient synthetic pathway to access both the sulfone and the sulfoxide. A logical and experimentally validated approach begins with the common precursor, 1-(methylthiomethyl)-4-nitrobenzene (a sulfide). This sulfide can be readily prepared from the commercially available 4-nitrobenzyl halide.

Experimental Protocol: Synthesis of 1-(Methylthiomethyl)-4-nitrobenzene

Objective: To synthesize the common sulfide precursor.

Materials:

  • 4-Nitrobenzyl bromide

  • Sodium thiomethoxide (NaSMe)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-nitrobenzyl bromide (1.0 eq) in methanol.

  • Add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(methylthiomethyl)-4-nitrobenzene.

This straightforward nucleophilic substitution reaction typically proceeds in high yield, providing a common starting point for the synthesis of both the sulfoxide and the sulfone.

Figure 1. Unified synthetic pathway to the target sulfone and sulfoxide from a common sulfide precursor.

Controlled Oxidation: The Divergent Step

The selective oxidation of the sulfide is the critical step that differentiates the synthesis of the sulfoxide from the sulfone. Careful control of the oxidant and stoichiometry is essential.

Experimental Protocol: Selective Oxidation to 1-(Methylsulfinylmethyl)-4-nitrobenzene (Sulfoxide)

Objective: To selectively oxidize the sulfide to the sulfoxide.

Materials:

  • 1-(Methylthiomethyl)-4-nitrobenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(methylthiomethyl)-4-nitrobenzene (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add a solution of m-CPBA (1.0-1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction closely by TLC to avoid over-oxidation to the sulfone.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-(methylsulfinylmethyl)-4-nitrobenzene.

Experimental Protocol: Oxidation to 1-(Methanesulfonylmethyl)-4-nitrobenzene (Sulfone)

Objective: To oxidize the sulfide to the sulfone.

Materials:

  • 1-(Methylthiomethyl)-4-nitrobenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA) (>2.0 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(methylthiomethyl)-4-nitrobenzene (1.0 eq) in dichloromethane.

  • Add m-CPBA (>2.0 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion to the sulfone.

  • Work-up the reaction as described for the sulfoxide synthesis.

  • The sulfone is often a crystalline solid and can be purified by recrystallization.

Table 1: Comparison of Oxidation Protocols

FeatureSulfoxide SynthesisSulfone Synthesis
Oxidant Stoichiometry 1.0-1.1 equivalents>2.0 equivalents
Reaction Temperature 0 °C to control selectivityRoom temperature
Reaction Monitoring Critical to prevent over-oxidationLess critical for selectivity
Purification Often requires chromatographyOften purified by recrystallization

Comparative Performance in Synthesis: The Sulfone as a Superior Carbanion Precursor

The primary synthetic application that highlights the superiority of 1-(Methanesulfonylmethyl)-4-nitrobenzene is its use as a precursor for stabilized carbanions in carbon-carbon bond-forming reactions. The significantly lower pKa of its α-protons allows for easy deprotonation with common bases to generate a nucleophile that can participate in a variety of transformations, most notably the Julia-Kocienski olefination.

The Julia-Kocienski Olefination: A Showcase for the Sulfone

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds.[1][2] 1-(Methanesulfonylmethyl)-4-nitrobenzene, upon deprotonation, can react with an aldehyde or ketone to form an intermediate that, after a series of steps, eliminates to form an alkene. The electron-withdrawing nitro group on the phenyl ring further enhances the stability of the intermediate carbanion.

While a direct comparative study with experimental data for the olefination using both the sulfone and sulfoxide is not prevalent in the literature—primarily because sulfoxides are not typical substrates for this reaction—the fundamental principles of carbanion chemistry strongly favor the sulfone. The much higher basicity required to deprotonate the sulfoxide would lead to competing side reactions and lower yields.

Figure 2. Role of the sulfone in the Julia-Kocienski olefination.

Alkylation Reactions: A Quantitative Comparison

To provide a more direct comparison, we can consider the performance of their respective carbanions in a simple alkylation reaction.

Table 2: Hypothetical Comparative Alkylation Experiment

SubstrateBaseElectrophileReaction TimeYield
1-(Methanesulfonylmethyl)-4-nitrobenzene NaHBenzyl Bromide2 hours>90%
1-(Methylsulfinylmethyl)-4-nitrobenzene LDABenzyl Bromide12 hours<50%

This table represents expected outcomes based on established reactivity principles, as direct comparative experimental data is scarce in the literature.

The rationale behind these expected results is twofold:

  • Ease of Carbanion Formation: The sulfone is readily deprotonated by a moderately strong base like sodium hydride (NaH). The sulfoxide, being less acidic, requires a much stronger and more sterically hindered base like lithium diisopropylamide (LDA) for complete deprotonation, and the equilibrium may still not fully favor the carbanion.

  • Stability and Reactivity of the Carbanion: The sulfone-stabilized carbanion is more stable and less prone to decomposition or side reactions compared to the sulfoxide-stabilized carbanion.

The Role of the Sulfoxide: Beyond a Carbanion Precursor

While 1-(methylsulfinylmethyl)-4-nitrobenzene is a less effective precursor for stabilized carbanions in reactions requiring strong nucleophiles, it has its own unique synthetic utility. The sulfoxide group can act as a chiral auxiliary in asymmetric synthesis, and it can be a leaving group in Pummerer-type rearrangements. Furthermore, its partial oxidation state makes it a useful intermediate for the synthesis of the corresponding sulfone, as demonstrated in the synthetic protocols above.

Conclusion: A Tale of Two Oxidation States

In the direct comparison of 1-(Methanesulfonylmethyl)-4-nitrobenzene and 1-(methylsulfinylmethyl)-4-nitrobenzene for synthetic applications that rely on the generation of an α-carbanion, the sulfone is unequivocally the superior reagent. Its enhanced acidity facilitates carbanion formation under milder conditions, leading to higher yields and cleaner reactions in applications such as the Julia-Kocienski olefination and alkylation reactions.

The choice between these two reagents is a clear illustration of how a subtle change in molecular structure—the oxidation state of a single atom—can have a dramatic impact on chemical reactivity and synthetic utility. For researchers aiming to form new carbon-carbon bonds via stabilized carbanions, 1-(Methanesulfonylmethyl)-4-nitrobenzene is the reagent of choice. The corresponding sulfoxide, while less reactive in this context, serves as a valuable intermediate and possesses its own distinct applications in organic synthesis.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [Link]

  • 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E. [Link]

  • Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Russian Chemical Bulletin. [Link]

  • Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene. Chemical Science. [Link]

  • Carbanions and Electrophilic Aliphatic Substitution. ResearchGate. [Link]

  • C-Alkylation of alkali metal carbanions with olefins. Nature Communications. [Link]

  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. ResearchGate. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Julia olefination. Wikipedia. [Link]

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A Spectroscopic Journey: Distinguishing 1-(Methanesulfonylmethyl)-4-nitrobenzene from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis provides the foundational evidence for structure elucidation and purity assessment. This guide offers an in-depth spectroscopic comparison of the synthetic target, 1-(Methanesulfonylmethyl)-4-nitrobenzene, against its common precursors, 4-nitrobenzyl bromide and sodium methanesulfinate. By understanding the distinct spectral signatures of each compound, chemists can confidently track the progress of the synthesis and verify the final product's integrity.

The Synthetic Context: An S-Alkylation Reaction

The synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation. The methanesulfinate anion acts as a soft nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide leaving group.

This transformation from two distinct precursors into a single, more complex molecule is accompanied by significant and predictable changes in their respective spectroscopic profiles.

Synthesis_Workflow cluster_precursors Precursors 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide reaction + 4-nitrobenzyl_bromide->reaction sodium_methanesulfinate Sodium Methanesulfinate sodium_methanesulfinate->reaction product 1-(Methanesulfonylmethyl)- 4-nitrobenzene reaction->product S-Alkylation

Fig. 1: Synthetic route to 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Comparative Spectroscopic Analysis

The key to confirming the reaction's success lies in observing the disappearance of precursor-specific spectral features and the emergence of new signals corresponding to the product.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

Infrared spectroscopy is a powerful tool for monitoring the presence and absence of key functional groups. The most dramatic changes in the IR spectrum occur in the regions associated with the sulfonyl group and the carbon-bromine bond.

  • Sodium Methanesulfinate: This precursor is characterized by strong S=O stretching vibrations.

  • 4-Nitrobenzyl Bromide: Key features include the C-Br stretching frequency and the strong symmetric and asymmetric stretches of the nitro (NO₂) group.

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene: The product spectrum retains the characteristic NO₂ stretches but shows a crucial shift in the S=O stretching frequencies compared to the sulfinate salt, indicative of the newly formed sulfone group. Critically, the C-Br stretch from the starting material will be absent.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Change in the Molecular Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The transformation from precursors to product results in significant shifts in the proton signals.

  • 4-Nitrobenzyl Bromide: The spectrum is distinguished by a singlet for the benzylic methylene protons (-CH₂Br) and a characteristic AA'BB' system for the aromatic protons, which are deshielded by the electron-withdrawing nitro group.[1]

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene: In the product, the benzylic methylene protons (-CH₂SO₂) are shifted due to the influence of the adjacent sulfonyl group. A new singlet corresponding to the methyl protons (-SO₂CH₃) appears, providing unequivocal evidence of successful S-alkylation. The aromatic protons will also experience a slight shift in their chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing insight into the carbon framework of the molecules.

  • 4-Nitrobenzyl Bromide: The spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene: The product's spectrum will feature a new signal for the methyl carbon of the sulfonyl group. The benzylic carbon signal will shift from its position in the starting material, reflecting the change from a C-Br to a C-S bond.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the product's formation.

  • 4-Nitrobenzyl Bromide: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

  • 1-(Methanesulfonylmethyl)-4-nitrobenzene: The product's mass spectrum will show a molecular ion peak corresponding to its molecular weight (215.23 g/mol ), and the bromine isotopic pattern will be absent.[2]

Data Summary

The following table summarizes the key expected spectroscopic data for 1-(Methanesulfonylmethyl)-4-nitrobenzene and its precursors.

Compound Structure Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Molecular Ion (m/z)
Sodium Methanesulfinate CH₃SO₂NaS=O stretchesSinglet for -CH₃Signal for -CH₃N/A (non-volatile)
4-Nitrobenzyl Bromide O₂N-C₆H₄-CH₂BrNO₂ stretches (~1520, ~1345), C-Br stretchSinglet for -CH₂Br, AA'BB' system for aromatic protonsSignal for -CH₂Br, Aromatic signals~215/217 (Br isotopes)[1]
1-(Methanesulfonylmethyl)-4-nitrobenzene O₂N-C₆H₄-CH₂SO₂CH₃NO₂ stretches, S=O stretches (sulfone)Singlet for -CH₂SO₂-, Singlet for -SO₂CH₃, Aromatic signalsSignal for -CH₂SO₂-, Signal for -SO₂CH₃, Aromatic signals215[2]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols for spectroscopic analysis are recommended.

Synthesis of 1-(Methanesulfonylmethyl)-4-nitrobenzene

A procedure analogous to the synthesis of similar sulfones can be employed.

  • Dissolve sodium methanesulfinate (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add 4-nitrobenzyl bromide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(Methanesulfonylmethyl)-4-nitrobenzene.

FTIR Spectroscopy
  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Process the data to identify the key functional group frequencies.

NMR Spectroscopy
  • Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Identify the molecular ion peak and analyze the fragmentation pattern if necessary.

Conclusion

The transformation of 4-nitrobenzyl bromide and sodium methanesulfinate into 1-(Methanesulfonylmethyl)-4-nitrobenzene is clearly evidenced by a suite of spectroscopic changes. The disappearance of the C-Br bond and the appearance of a new methyl singlet in the ¹H NMR and a new methyl carbon in the ¹³C NMR are primary indicators of success. These changes, corroborated by the shift in sulfonyl group vibrations in the IR spectrum and the confirmation of the correct molecular weight by mass spectrometry, provide a robust and self-validating system for the characterization of this important synthetic product. By employing the protocols and understanding the comparative data presented in this guide, researchers can proceed with confidence in their synthetic outcomes.

References

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A Comparative Guide to Validating the Reaction Mechanism of 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methanesulfonylmethyl)-4-nitrobenzene is a versatile reagent in modern organic synthesis, primarily utilized for its ability to form stabilized carbanions. The acidic methylene bridge, activated by both the sulfonyl and the p-nitrophenyl groups, makes it a potent nucleophile precursor for carbon-carbon bond formation, most notably in Julia-type olefination reactions. Elucidating the precise mechanism of these transformations is paramount for optimizing reaction conditions, controlling stereoselectivity, and expanding the substrate scope. This guide provides a comprehensive comparison of modern experimental and computational techniques to rigorously validate the proposed reaction mechanism, designed for researchers in synthetic chemistry and drug development. We will explore the causality behind experimental design, focusing on a self-validating framework that integrates kinetic analysis, spectroscopic intermediate detection, isotope labeling, and computational modeling to build a robust, evidence-based mechanistic picture.

The Reactivity Landscape: Proposed Mechanism for Olefination

The principal reaction pathway for 1-(Methanesulfonylmethyl)-4-nitrobenzene involves its participation in the Julia-Lythgoe Olefination . This multi-step process transforms an aldehyde into an alkene. The generally accepted mechanism proceeds as follows:

  • Deprotonation: A strong base abstracts a proton from the α-carbon, creating a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde, forming a β-alkoxy sulfone intermediate.

  • Hydroxyl Activation: The resulting alkoxide is typically activated by conversion into a better leaving group, such as an acetate or mesylate.

  • Reductive Elimination: The activated intermediate undergoes elimination, typically mediated by a reducing agent like sodium amalgam or samarium(II) iodide, to form the final alkene product with the expulsion of the sulfonyl group.

This proposed pathway, while logical, requires rigorous validation to confirm the sequence of events, identify the rate-determining step (RDS), and characterize key intermediates.

G cluster_0 Julia-Lythgoe Olefination Pathway A 1-(Methanesulfonylmethyl)- 4-nitrobenzene B Stabilized Carbanion A->B + Base - H⁺ D β-Alkoxy Sulfone Intermediate B->D + R-CHO (Aldehyde) C Aldehyde (R-CHO) C->D E Activated Intermediate (e.g., Acetate) D->E + Ac₂O (Activation) F Alkene Product E->F + Reducing Agent (e.g., Na/Hg)

Caption: Proposed mechanism for the Julia-Lythgoe olefination.

A Comparative Framework for Mechanistic Validation

No single experiment can definitively prove a mechanism. Instead, a confluence of evidence from complementary techniques is required. We will compare four pillars of mechanistic investigation: kinetic analysis, spectroscopic detection, isotope labeling, and computational modeling. Each provides a unique lens through which to view the reaction, and together they form a self-validating system.

Kinetic Analysis: Identifying the Rate-Determining Step (RDS)

Causality: The rate law of a reaction is dictated by the stoichiometry of the species involved in the rate-determining step. By systematically varying the concentration of each reactant and observing the effect on the initial reaction rate, we can deduce the molecularity of the RDS. This is the most direct experimental probe of the reaction's energy landscape.

Alternative Approaches & Comparison:

MethodDescriptionAdvantagesDisadvantagesBest For
Method of Initial Rates Multiple experiments are run with varying initial concentrations of reactants. The initial rate is measured for each.Conceptually straightforward; minimizes interference from product inhibition or catalyst degradation.Requires multiple, precise experiments; can be material-intensive.Determining the order of each reactant independently.
Reaction Progress Analysis A single reaction is monitored over time (e.g., by NMR, UV-Vis). The concentration vs. time data is fit to various rate equations.Data-rich from a single experiment; can reveal complex kinetic behavior over the reaction course.[1]Data analysis can be complex; assumes the mechanism doesn't change over time.High-throughput screening and identifying catalyst deactivation or product inhibition.

Experimental Protocol: Reaction Progress Kinetic Analysis via ¹H NMR

This protocol is designed to determine the reaction order with respect to the sulfone and the aldehyde. An internal standard is crucial for accurate quantification, making the protocol self-validating against volumetric errors.

  • Preparation: In a nitrogen-filled glovebox, prepare a stock solution of 1-(Methanesulfonylmethyl)-4-nitrobenzene (0.1 M) and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in anhydrous THF-d₈.

  • Reaction Setup: In an NMR tube sealed with a septum, add 500 µL of the stock solution. Cool the tube to -78 °C in a dry ice/acetone bath.

  • Initiation: Add a solution of n-BuLi (1.1 eq) dropwise to form the carbanion. After 15 minutes, add the aldehyde (e.g., benzaldehyde, 1.2 eq).

  • Data Acquisition: Quickly transfer the NMR tube to a pre-cooled NMR spectrometer (-60 °C). Acquire a spectrum every 2-5 minutes.

  • Analysis: Integrate the signals of the starting material, product, and internal standard over time. Plot the concentration of the starting material versus time. Fit this data to zero, first, and second-order rate equations to determine the reaction order.

  • Validation: Repeat the experiment with a different initial concentration of the aldehyde (e.g., 5 eq). If the rate constant remains the same, the reaction is first-order in the sulfone and zero-order in the aldehyde, suggesting the RDS is the initial deprotonation. If the rate increases, the addition step is likely rate-limiting.

Spectroscopic Interrogation: Direct Observation of Intermediates

Causality: A valid mechanism must account for all observable species, including transient intermediates. Direct detection of a proposed intermediate, such as the β-alkoxy sulfone, provides powerful evidence for its existence on the reaction pathway.[2]

Alternative Approaches & Comparison:

MethodDescriptionAdvantagesDisadvantagesBest For
Low-Temperature NMR The reaction is run at very low temperatures to slow down subsequent steps, allowing the intermediate to accumulate to detectable concentrations.Provides detailed structural information (¹H, ¹³C).Intermediate must be sufficiently stable and concentrated at low temperatures.Characterizing stable intermediates.
Electrospray Ionization Mass Spectrometry (ESI-MS) The reaction mixture is continuously sampled and injected into the mass spectrometer. ESI is a soft ionization technique that can detect charged or adducted intermediates.[3]Extremely sensitive; can detect very low-concentration species.[3]Provides no direct structural information beyond mass-to-charge ratio; can generate artifacts.Detecting fleeting or low-concentration intermediates.

Experimental Protocol: ESI-MS Detection of the β-Alkoxy Sulfone

  • Setup: Arrange a syringe pump to slowly infuse the reaction mixture directly into the ESI source of a mass spectrometer.

  • Reaction: In a flask at -78 °C, react 1-(Methanesulfonylmethyl)-4-nitrobenzene with n-BuLi, followed by the aldehyde, as described previously. Use a non-nucleophilic solvent like THF.

  • Sampling: Once the aldehyde is added, immediately begin infusing the cold reaction mixture into the mass spectrometer.

  • Data Acquisition: Acquire spectra in positive ion mode, looking for the [M+H]⁺, [M+Li]⁺, or [M+Na]⁺ adduct of the expected β-alkoxy sulfone intermediate.

  • Validation: To ensure the observed ion is not an artifact, perform a control experiment where the aldehyde is omitted. The target ion should be absent in this control run. Tandem MS (MS/MS) can be used to fragment the parent ion, and the fragmentation pattern can be compared to the expected structure of the intermediate.

G cluster_1 Workflow for Intermediate Detection A Prepare Reactants (Sulfone, Base, Aldehyde) B Initiate Reaction at Low Temperature (-78°C) A->B G Perform Control (Omit Aldehyde) A->G Control Path C Continuous Sampling B->C D Infusion into ESI-MS C->D E Acquire Mass Spectrum D->E F Identify m/z of Proposed Intermediate E->F H MS/MS Fragmentation for Structural Confirmation F->H G->B

Caption: Experimental workflow for ESI-MS based intermediate detection.

Kinetic Isotope Effect (KIE): Probing C-H Bond Cleavage

Causality: The substitution of an atom with its heavier isotope can slow down a reaction if the bond to that atom is broken or significantly altered in the rate-determining step. A C-D bond has a lower zero-point energy and is stronger than a C-H bond. Therefore, measuring a primary kinetic isotope effect (kH/kD > 1) provides strong evidence that the C-H bond is being cleaved in the RDS.[1]

Experimental Protocol: KIE Measurement via Competition Experiment

  • Synthesis: Synthesize the deuterated analogue, 1-(methanesulfonyl-d₂-methyl)-4-nitrobenzene, by quenching the carbanion of the starting material with D₂O. Confirm >98% deuterium incorporation via ¹H NMR and MS.

  • Competition Reaction: Prepare a 1:1 mixture of the standard (protio) and deuterated starting materials. Accurately determine the initial ratio by NMR or GC-MS.

  • Reaction: Subject this mixture to the reaction conditions (e.g., using a sub-stoichiometric amount of base) but stop the reaction at low conversion (~10-15%).

  • Analysis: Isolate the remaining, unreacted starting material mixture and precisely measure the new ratio of protio to deuterated species.

  • Calculation: The KIE can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * R_p/R_s), where f is the fractional conversion, R_s is the starting isotopic ratio, and R_p is the product isotopic ratio (or remaining starting material ratio).

  • Interpretation: A significant primary KIE (typically > 2) strongly suggests that the initial deprotonation is the rate-determining step. A KIE near 1 implies that C-H bond cleavage occurs in a fast step before or after the RDS.

Computational Modeling: In Silico Validation

Causality: Density Functional Theory (DFT) allows for the modeling of the entire reaction coordinate. By calculating the Gibbs free energy of reactants, transition states, and intermediates, we can construct a theoretical energy profile. This profile can predict activation barriers for each step, corroborating experimental kinetic data and providing insight into transition state geometries that are inaccessible experimentally.[4][5]

Alternative Approaches & Comparison:

MethodDescriptionAdvantagesDisadvantagesBest For
Transition State Search Locates the lowest energy path (saddle point) between a reactant and product.Provides detailed geometry and energy of the transition state; allows for calculation of activation barriers.Computationally expensive; can be difficult to find the correct transition state.Validating a specific, proposed elementary step.
Molecular Dynamics (MD) Simulates the movement of atoms over time.Can reveal unexpected pathways and dynamic effects.Very computationally intensive; often requires specialized force fields.Exploring complex reaction networks without a pre-defined path.

Protocol: DFT Modeling of the Reaction Profile

  • Structure Optimization: Using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) with a solvent model (e.g., PCM for THF), perform geometry optimizations for all reactants, intermediates, and products.

  • Transition State Search: For each proposed elementary step (deprotonation, C-C bond formation), perform a transition state search (e.g., using the Berny algorithm).

  • Validation of Transition State: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This is a critical self-validating check.

  • Energy Profile Construction: Calculate the Gibbs free energies for all optimized structures. Plot these energies against the reaction coordinate to visualize the energy profile and identify the step with the highest activation barrier (the theoretical RDS).

  • Comparison: Compare the computationally determined RDS and the relative stability of intermediates with the results obtained from kinetic and spectroscopic experiments.

G cluster_2 Hypothetical Reaction Energy Profile R Reactants (Sulfone + Aldehyde) TS1 TS₁ R->TS1 ΔG‡₁ I1 Carbanion TS1->I1 TS2 TS₂ I1->TS2 ΔG‡₂ I2 β-Alkoxy Sulfone TS2->I2 TS3 TS₃ I2->TS3 ΔG‡₃ P Products TS3->P y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate

Caption: A hypothetical DFT-calculated reaction energy profile.

Synthesizing the Evidence: A Holistic Approach

The true power of this comparative approach lies in synthesizing the data. The table below illustrates how results from each technique can be integrated to build a cohesive and validated mechanistic argument.

Mechanistic QuestionKinetic DataSpectroscopic DataKIE (kH/kD)Computational ResultConclusion
Is deprotonation the RDS? Rate is zero-order in aldehyde.N/A> 2ΔG‡ for deprotonation is the highest barrier.Yes, C-H bond cleavage is the slow step.
Is C-C bond formation the RDS? Rate is first-order in both sulfone and aldehyde.β-alkoxy sulfone is not observed (consumed quickly).~ 1ΔG‡ for C-C bond formation is the highest barrier.Yes, nucleophilic addition is the slow step.
Is the β-alkoxy sulfone a true intermediate? Kinetics may show complex behavior.A species with the correct m/z is detected by ESI-MS.N/AA local energy minimum corresponding to the intermediate is found.Yes, the proposed intermediate exists on the pathway.

By designing experiments where the potential outcomes can distinguish between mechanistic possibilities, and by corroborating those findings with in silico models, researchers can move beyond plausible hypotheses to validated, predictive mechanistic understanding. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the development of robust and innovative chemical transformations.

References

  • Kozlowski Group, University of Pennsylvania. Experimental Techniques to Study Organic Chemistry Mechanisms. [Link][1]

  • Anderson-Wile, A. M., et al. (2024). Spectroscopic Methods for Studying Reaction Mechanisms. In Advanced Organic Chemistry. IGI Global. [Link][2]

  • Ingram, A. J., & Zare, R. N. (2015). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. Chemical Science, 6(11), 6134-6149. [Link][3]

  • Goldsmith, C. F., et al. (2010). Theoretical Validation of Chemical Kinetic Mechanisms: Combustion of Methanol. The Journal of Physical Chemistry A, 114(32), 8437-8452. [Link][4][5]

  • Blakemore, P. R. (2002). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link][6]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Methanesulfonylmethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The nitroaromatic functionality is associated with significant health risks, including acute toxicity through inhalation, ingestion, and dermal absorption, as well as long-term effects such as carcinogenicity and reproductive toxicity.[1][2] The primary mechanism of toxicity for nitrobenzene compounds is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood and can lead to cyanosis and, in severe cases, death.[1][3] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) are not merely procedural; they are a critical defense against these potential health effects.

Understanding the Hazard: A Proactive Stance

Given the toxicological profile of related nitroaromatic compounds, we must treat 1-(Methanesulfonylmethyl)-4-nitrobenzene with the highest degree of caution. The key hazards to mitigate are:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Organ Toxicity: Causes damage to organs, particularly the blood, through prolonged or repeated exposure.[2]

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Skin and Eye Irritation: May cause irritation upon contact.[3]

This guide is structured to provide a clear, logical, and scientifically grounded framework for selecting and using PPE when handling this compound.

The Core of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy involves more than just wearing gloves and a lab coat. It requires a thoughtful selection of equipment that provides a barrier against all potential routes of exposure.

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All work with 1-(Methanesulfonylmethyl)-4-nitrobenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood should have adequate airflow and be used correctly to ensure containment.

A standard cotton lab coat is insufficient for handling highly toxic and readily absorbed chemicals.

  • Recommended: A lab coat made of a material with known resistance to chemical splashes, such as a coated fabric or a disposable coverall worn over a standard lab coat. For tasks with a higher risk of splashes, a Tychem® coverall is recommended.[6]

  • Causality: Aromatic nitro compounds can be absorbed through the skin.[3] A chemical-resistant barrier is essential to prevent dermal contact and subsequent systemic toxicity.

Disposable nitrile gloves are a common choice in laboratories but may not offer sufficient protection against all chemicals.

  • Recommended: Double-gloving with two pairs of nitrile gloves. For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as neoprene or Silver Shield® gloves should be considered.[6][7]

  • Causality: The hands are the most likely part of the body to come into direct contact with the chemical. Double-gloving provides an extra layer of protection in case the outer glove is compromised. It is imperative to change gloves immediately upon any sign of contamination.

  • Recommended: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[7] In situations where there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[7]

  • Causality: The eyes are highly susceptible to chemical splashes, which can cause severe irritation or injury and provide a route for systemic absorption.

In most laboratory settings, a properly functioning chemical fume hood will provide adequate respiratory protection. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be necessary.

  • Recommended: A full-face respirator with a multi-sorbent cartridge suitable for organic vapors is recommended in emergency situations.[6]

  • Causality: Inhalation is a primary route of exposure for volatile and semi-volatile compounds, leading to rapid systemic absorption.[1]

Procedural Guidance: From Preparation to Disposal

A systematic approach to the entire workflow is essential for maintaining a safe laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Proceed to Handling prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Proceed to Handling prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit Proceed to Handling handle_weigh Weigh Compound in Fume Hood prep_spill_kit->handle_weigh Proceed to Handling handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction Proceed to Cleanup handle_transfer Transfer Solutions Carefully handle_reaction->handle_transfer Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 1-(Methanesulfonylmethyl)-4-nitrobenzene.

Donning Sequence:

  • Lab Coat/Coverall: Put on the chemical-resistant lab coat or coverall, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Coverall: Remove the lab coat or coverall by rolling it down and away from the body, turning it inside out. Dispose of it in the designated waste container.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 1-(Methanesulfonylmethyl)-4-nitrobenzene and any contaminated materials is a critical final step in the safe handling process.

  • Waste Segregation: All solid waste (gloves, paper towels, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[8]

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[8]

  • Disposal Method: The primary method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain.[4]

Emergency Preparedness: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, use an absorbent material (such as sand or a universal binding agent) to contain the spill, then collect it in a sealed container for disposal as hazardous waste.[4]

Conclusion: A Culture of Safety

The safe handling of 1-(Methanesulfonylmethyl)-4-nitrobenzene is not just a matter of following rules; it is about fostering a deep-seated culture of safety. By understanding the hazards, meticulously selecting and using the correct PPE, and adhering to established protocols for handling and disposal, we can ensure the well-being of our researchers and the integrity of our scientific endeavors. This guide serves as a foundational document, but it is the responsibility of every scientist to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]

  • DuPont Personal Protection. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.